3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
Description
Properties
IUPAC Name |
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQGBBCANKWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380429 | |
| Record name | 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122454-46-0 | |
| Record name | 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122454-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a valuable building block in medicinal chemistry and materials science. The synthesis involves a base-mediated condensation reaction, a well-established method for the formation of β-ketonitriles. This document outlines the probable starting materials, detailed experimental protocols, and expected analytical data.
Reaction Principle
The synthesis of this compound can be achieved via a Claisen-type condensation reaction. The proposed method involves the reaction of an appropriate ester, methyl 4-(trifluoromethoxy)benzoate, with acetonitrile in the presence of a strong base like sodium hydride. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the methoxide group and acidic workup yields the desired β-ketonitrile.
Proposed Synthetic Pathway
A logical workflow for the synthesis is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for the target compound and a key starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4'-(Trifluoromethoxy)acetophenone[1] | C₉H₇F₃O₂ | 204.15 | Light orange to yellow liquid | N/A | 7.99 (d, 2H), 7.25 (d, 2H), 2.59 (s, 3H) | 196.8, 152.7 (q), 130.8, 130.5, 120.3 (q), 120.2, 26.5 |
| This compound | C₁₀H₆F₃NO₂ | 229.16 | Predicted: Solid | Predicted: 40-50 | Predicted: 8.05 (d, 2H), 7.35 (d, 2H), 4.00 (s, 2H) | Predicted: 185.0, 153.0 (q), 131.0, 129.0, 120.5 (q), 115.0, 30.0 |
Detailed Experimental Protocol
This protocol is a proposed method based on general procedures for the synthesis of β-ketonitriles.[2][3]
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) and anhydrous toluene. The suspension is stirred under a nitrogen atmosphere.
-
Addition of Reactants: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 60-70 °C. A solution of methyl 4-(trifluoromethoxy)benzoate (1.0 equivalent) in anhydrous toluene is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This is typically expected to take 3-6 hours.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of isopropanol, followed by water. The mixture is then acidified to pH 3-4 with 2 M hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression of the key experimental steps.
Caption: Key mechanistic and procedural steps in the synthesis.
Safety Considerations
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere and away from water.
-
Acetonitrile is flammable and toxic.
-
Toluene is a flammable solvent with potential health hazards.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the proposed conditions based on their specific laboratory settings and analytical capabilities.
References
chemical properties of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
An In-depth Technical Guide on 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-(Trifluoromethoxy)benzoyl acetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a β-ketonitrile group and a trifluoromethoxy-substituted phenyl ring, makes it a valuable synthetic intermediate. The trifluoromethoxy (-OCF₃) group is a key pharmacophore used in drug design to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 122454-46-0 | [3] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][4] |
| Molecular Weight | 229.16 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Purity | ≥97% - 99% (HPLC) | [1][5] |
| Synonyms | 4-(Trifluoromethoxy)benzoyl acetonitrile, 2-Cyano-1-[4-(trifluoromethoxy)phenyl]ethanone | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated place. Recommended storage at 0 - 8 °C. | [1][3] |
| Solubility | Soluble in various organic solvents. | [2] |
Spectral Data and Characterization
Characterization of this compound is crucial for confirming its identity and purity. While specific spectral data can vary slightly based on the solvent and instrument used, the expected characteristics are as follows.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the phenyl ring (typically in the δ 7.0-8.0 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the ketone and nitrile groups (typically in the δ 4.0-4.5 ppm range).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nitrile carbon (C≡N), the carbonyl carbon (C=O), the trifluoromethoxy carbon (-OCF₃), and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the ketone (C=O) stretch (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 229.16.
Experimental Protocols
Synthesis: Claisen-Type Condensation
A common and effective method for synthesizing β-ketonitriles is the Claisen-type condensation of a suitable ester with acetonitrile using a strong base. The following is a representative protocol adapted from a general procedure for analogous compounds.[6]
Reaction: Ethyl 4-(trifluoromethoxy)benzoate + Acetonitrile → this compound
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of the base (e.g., sodium methoxide, 1.7 equivalents) and anhydrous acetonitrile (used as both reactant and solvent) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl 4-(trifluoromethoxy)benzoate (1.0 equivalent) is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained for several hours (e.g., 3-5 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature. A precipitate may form.
-
The precipitate is filtered and redissolved in water.
-
The aqueous solution is acidified to a pH of ~2-3 by the slow addition of 2M HCl.
-
The resulting mixture is extracted with an organic solvent such as Dichloromethane or Ethyl Acetate (2-3 times).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Flash Chromatography: Using silica gel with a gradient of ethyl acetate in petroleum ether or hexane as the eluent.[6]
The following diagram illustrates the general experimental workflow for the synthesis and purification of the title compound.
Applications in Research and Development
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
-
Pharmaceutical Development: It is an intermediate in the synthesis of various biologically active molecules. The β-ketonitrile moiety is a versatile functional group that can participate in a wide range of chemical transformations to create heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in drug discovery. Its use has been noted in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemical Chemistry: The compound is utilized in the formulation of modern pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy and modulate physical properties.[1]
-
Material Science: It has potential applications in the development of advanced polymers and coatings, where its unique chemical properties can impart enhanced durability and performance characteristics.[1]
References
An In-depth Technical Guide to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
CAS Number: 122454-46-0
This technical guide provides a comprehensive overview of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties
This compound is a trifluoromethoxy-substituted aromatic ketone with a nitrile functional group. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules.[1][2][3]
| Property | Value | Source |
| CAS Number | 122454-46-0 | [4] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [4] |
| Molecular Weight | 229.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | FC(F)(F)OC1=CC=C(C=C1)C(=O)CC#N | [4] |
| InChIKey | IYZQGBBCANKWMX-UHFFFAOYSA-N | [4] |
| Physical Form | Solid (predicted) | |
| Melting Point | No data available. The related isomer, 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, has a melting point of 58-60 °C.[5] | |
| Boiling Point | No data available. | |
| Solubility | No data available. Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. This involves the reaction of an appropriate ester, ethyl 4-(trifluoromethoxy)benzoate, with acetonitrile in the presence of a strong base such as sodium hydride or sodium methoxide.[6][7]
The reaction mechanism involves the deprotonation of acetonitrile by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.
Synthesis Pathway
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3-oxonitriles.[6][7]
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add acetonitrile (2 equivalents).
-
Heat the mixture to reflux and add a solution of ethyl 4-(trifluoromethoxy)benzoate (1 equivalent) in anhydrous toluene dropwise over 30 minutes.
-
Continue refluxing for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous layer to pH 3-4 with 2 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively reported in the public domain, its structural motifs are of significant interest in drug discovery. The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties.[3] It is highly lipophilic and metabolically stable, which can enhance a drug candidate's pharmacokinetic profile.[1][2] The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups.[8]
This compound serves as a valuable intermediate for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many therapeutic agents.
Potential Therapeutic Areas
Compounds containing the trifluoromethyl or trifluoromethoxy group have been investigated for a wide range of therapeutic applications, including:
-
Anticancer agents: The trifluoromethyl group can enhance the binding of small molecules to protein targets in cancer cells, leading to the inhibition of signaling pathways involved in tumor growth and proliferation.[1]
-
Antiviral drugs: Trifluoromethyl-containing compounds can effectively bind to viral enzymes and receptors, thereby inhibiting viral replication.[1]
Spectroscopic Data
Spectroscopic data is crucial for the characterization of this compound. While a full dataset is not publicly available, representative data for similar structures can be found in various chemical databases.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the phenyl ring and a singlet for the methylene protons adjacent to the ketone and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the carbon of the trifluoromethoxy group.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and the nitrile (C≡N) stretching vibration (around 2250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its unique combination of a trifluoromethoxy group and a reactive β-ketonitrile moiety makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile belongs to the class of β-ketonitriles, which are versatile building blocks in organic synthesis. The presence of a trifluoromethoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. Accurate structure elucidation is the cornerstone of all chemical research and development, ensuring the identity, purity, and desired properties of the synthesized compound.
Chemical Structure:
Systematic Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 122454-46-0 |
| Molecular Formula | C₁₀H₆F₃NO₂ |
| Molecular Weight | 229.16 g/mol |
Predicted Spectroscopic Data and Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted data based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Aromatic Protons (ortho to C=O) |
| ~7.35 | Doublet | 2H | Aromatic Protons (meta to C=O) |
| ~4.00 | Singlet | 2H | Methylene Protons (-CH₂-) |
Table 2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Carbonyl Carbon (C=O) |
| ~152 (quartet, J ≈ 2 Hz) | Aromatic Carbon (para, attached to -OCF₃) |
| ~131 | Aromatic Carbons (ortho to C=O) |
| ~129 | Aromatic Carbon (ipso, attached to C=O) |
| ~121 | Aromatic Carbons (meta to C=O) |
| ~120 (quartet, J ≈ 258 Hz) | Trifluoromethoxy Carbon (-OCF₃) |
| ~116 | Nitrile Carbon (-C≡N) |
| ~29 | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2.3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2260 | Nitrile (C≡N) stretch |
| ~1700 | Ketone (C=O) stretch |
| ~1600, ~1500 | Aromatic (C=C) stretches |
| ~1250, ~1160 | C-F stretches (from -OCF₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 229 | [M]⁺, Molecular Ion |
| 201 | [M - CO]⁺ |
| 145 | [M - OCF₃ - H]⁺ |
| 121 | [C₆H₄CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of this compound.
Synthesis: Claisen Condensation
A common method for the synthesis of β-ketonitriles is the Claisen condensation of an appropriate ester with acetonitrile.
Reaction Scheme:
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, add a mixture of methyl 4-(trifluoromethoxy)benzoate (1 equivalent) and acetonitrile (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Instrumentation and Methods
NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Record ¹H and ¹³C NMR spectra at room temperature.
IR Spectroscopy:
-
Instrument: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Sample Preparation: As a thin film on a KBr plate or as a KBr pellet.
-
Procedure: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrument: Agilent 6890 GC with 5973 Mass Selective Detector or equivalent for GC-MS, or a high-resolution mass spectrometer (HRMS) for accurate mass determination.
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Procedure: Introduce the sample into the ion source. For GC-MS, a dilute solution is injected into the GC. For direct infusion, a solution of the sample is introduced directly into the ESI source.
Workflow and Logic Diagrams
General Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Structure Elucidation Logic
Caption: The logical flow of using different spectroscopic techniques for structure elucidation.
Conclusion
The structure elucidation of this compound is a critical step in its synthesis and application. This guide has outlined the essential analytical techniques, including NMR, IR, and mass spectrometry, that are required for its unambiguous characterization. While specific, publicly available experimental spectra for this compound are currently limited, the provided predicted data and generalized experimental protocols serve as a robust framework for researchers and scientists working with this and structurally related molecules. Adherence to these analytical principles will ensure the quality and reliability of research and development efforts in this area.
β-Ketonitriles in Organic Synthesis: A Technical Guide for Advanced Chemical Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of β-Ketonitriles
β-Ketonitriles, also known as α-cyano ketones, are a highly valuable class of organic compounds characterized by a ketone and a nitrile group separated by a methylene carbon. This unique bifunctional arrangement imparts a rich and versatile reactivity profile, establishing them as crucial intermediates in modern organic synthesis.[1][2] Their utility stems from the ability of both the keto and nitrile functionalities, as well as the acidic α-proton, to participate in a wide array of chemical transformations.
These compounds serve as foundational building blocks for the synthesis of a diverse range of molecular architectures, including complex carbocycles, spirocycles, and a vast number of heterocyclic systems such as pyridines, pyrimidines, pyrazoles, and furans.[3][4][5] Consequently, β-ketonitriles are pivotal precursors in the development of pharmaceuticals, agrochemicals, and other biologically active molecules.[4] Their applications are found in the synthesis of drugs for cancer, inflammation, malaria, and HIV.[4] This guide provides an in-depth review of the synthesis of β-ketonitriles and their subsequent application in constructing valuable organic molecules, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways.
Synthesis of β-Ketonitriles
The efficient construction of the β-ketonitrile scaffold is a prerequisite for its use in synthesis. Several methodologies have been developed, ranging from classical condensation reactions to modern catalytic approaches.
Acylation of Nitrile Anions
One of the most common methods for synthesizing β-ketonitriles is the acylation of in-situ generated nitrile anions with various acylating agents like esters, lactones, or amides.[1][5] This approach typically involves a strong base to deprotonate the α-carbon of the nitrile.
A recently developed green and economical procedure utilizes potassium tert-butoxide (KOt-Bu) for the acylation of acetonitrile with esters and lactones in ethereal solvents.[1][6] The addition of a catalytic amount of isopropanol or 18-crown-6 was found to be crucial for facilitating the reaction and minimizing side-product formation under ambient conditions.[1] This method has been successfully applied to produce a thiophene-substituted β-ketonitrile that is a precursor to the antidepressant drug duloxetine.[1]
Another efficient, transition-metal-catalyst-free method involves the reaction of amides with acetonitrile in the presence of LiHMDS at room temperature, which tolerates a wide variety of functional groups.[5]
Table 1: Synthesis of β-Ketonitriles via Acylation of Acetonitrile with Esters using KOt-Bu [1]
| Entry | Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2-phenylacetate | 3-Oxo-4-phenylbutanenitrile | 55 |
| 2 | Ethyl 4-chlorobenzoate | 3-(4-Chlorophenyl)-3-oxopropanenitrile | 61 |
| 3 | Ethyl cinnamate | 3-Oxo-5-phenylpent-4-enenitrile (Cinnamoylacetonitrile) | 64 |
| 4 | Methyl 2-thiophenecarboxylate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 67 |
| 5 | Ethyl valerate | 3-Oxoheptanenitrile | 76 |
| 6 | Ethyl cyclohexanecarboxylate | 3-Cyclohexyl-3-oxopropanenitrile | 68 |
To a stirred solution of potassium tert-butoxide (2.2 mmol) in anhydrous 2-methyltetrahydrofuran (2-MeTHF, 4 mL) under an inert atmosphere, acetonitrile (2.0 mmol) is added, followed by the ester (1.0 mmol) and 18-crown-6 (0.1 mmol). The resulting mixture is stirred at room temperature for a specified time (typically 1-24 hours), monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-ketonitrile.
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling
A modern, metal-free approach involves the N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN).[7][8] This method is particularly effective for creating β-ketonitriles that feature a sterically congested quaternary carbon center. The reaction proceeds under mild conditions and demonstrates broad substrate compatibility.[7]
Table 2: NHC-Catalyzed Synthesis of β-Ketonitriles with Quaternary Centers [7]
| Entry | Aldehyde | AIBN Derivative | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | AIBN | 92 |
| 2 | 4-Methoxybenzaldehyde | AIBN | 95 |
| 3 | 4-Chlorobenzaldehyde | AIBN | 89 |
| 4 | 2-Naphthaldehyde | AIBN | 91 |
| 5 | Cinnamaldehyde | AIBN | 75 |
| 6 | Cyclohexanecarboxaldehyde | AIBN | 82 |
An oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the aldehyde (0.2 mmol, 1.0 equiv.), azobis(isobutyronitrile) (0.4 mmol, 2.0 equiv.), NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 0.2 equiv.), and Cs₂CO₃ (0.1 mmol, 0.5 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (2 mL) is added, and the reaction mixture is stirred at 80 °C for 2-20 hours, with progress monitored by TLC. After cooling to room temperature, the solvent is evaporated under vacuum, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30/1) to yield the product.
Caption: A generalized experimental workflow for the NHC-catalyzed synthesis of β-ketonitriles.
Other Synthetic Methods
Several other strategies for synthesizing β-ketonitriles have been reported, including:
-
Electrophilic Cyanation: This involves the reaction of ketone enolates or other activated carbonyl compounds with an electrophilic cyanating agent.[5][9]
-
Transition-Metal-Catalyzed Carbonylative Coupling: Palladium-catalyzed reactions using aryl iodides and acetonitrile derivatives have been developed, though they often require toxic carbon monoxide.[5]
-
Microwave-Assisted Synthesis: The reaction between esters and nitriles can be accelerated using a microwave reactor, with yields ranging from 30 to 72%.
Applications of β-Ketonitriles in Organic Synthesis
The true value of β-ketonitriles lies in their role as versatile intermediates for synthesizing more complex and often biologically active molecules.[2][10]
Synthesis of Heterocyclic Compounds
β-Ketonitriles are premier starting materials for constructing a wide variety of heterocyclic rings.[4][5][11] The presence of multiple reaction sites allows for diverse cyclization strategies, often through cascade or multicomponent reactions.[4]
-
Pyrazoles: Reaction with hydrazine derivatives leads to the formation of 5-aminopyrazoles, which are important intermediates for nitrogen-containing heterocycles.[4]
-
Pyridines and Pyridones: Condensation with aldehydes or ketones, often in a Hantzsch-type synthesis, yields substituted pyridines.[4] Cyclization with ketones in the presence of polyphosphoric acid can form 2-pyridones.[12]
-
Furans and Pyrroles: Various synthetic routes utilize β-ketonitriles to build five-membered heterocyclic rings.[5]
Caption: β-Ketonitriles react with various partners to yield diverse heterocyclic cores.
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles.[13][14] When applied to a dinitrile, this reaction provides a powerful method for forming large rings (5-8 membered and >13 membered), yielding a cyclic α-cyanoketone after acidic hydrolysis.[13][15] The reaction is conceptually similar to the Dieckmann condensation.[16]
Caption: Key steps in the intramolecular cyclization of a dinitrile via the Thorpe-Ziegler reaction.
Decarboxylation to Ketones
β-Ketonitriles can be hydrolyzed to the corresponding β-keto acids. These acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating to furnish a ketone.[17][18] This two-step sequence represents a powerful method for converting nitriles or esters into ketones. The decarboxylation proceeds through a concerted, six-membered cyclic transition state.[19]
Caption: The thermal decarboxylation of a β-keto acid proceeds via a cyclic transition state to an enol.
Role in Drug Development and Medicinal Chemistry
The structural diversity accessible from β-ketonitriles makes them highly relevant in drug discovery and development.[4][20] The nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding or other polar interactions within a biological target, or it can serve as a synthetic handle for further functionalization.[20]
As mentioned, a key intermediate for the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine is a thiophene-containing β-ketonitrile.[1] Furthermore, β-ketonitriles are precursors to diaminopyrimidines, a class of compounds investigated for their potential as antiparasitic agents, particularly against leishmaniasis.
Table 3: Examples of Bioactive Scaffolds Derived from β-Ketonitriles
| β-Ketonitrile Precursor | Resulting Scaffold | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Benzoylacetonitrile derivatives | Quinolines, Chromenes | Anticancer, Anti-inflammatory | [2][4] |
| Various β-Ketonitriles | 5-Aminopyrazoles | Synthesis of Pyrazolopyrimidinones | [4] |
| Substituted Acetonitriles | Diaminopyrimidines | Antimalarial, Antiparasitic | [4] |
| Thiophene-based β-Ketonitrile | Aryl-propanamine | Antidepressant (Duloxetine) |[1] |
Conclusion
β-Ketonitriles stand out as exceptionally versatile and powerful intermediates in organic synthesis. The development of sustainable and efficient synthetic methods, including greener acylation protocols and novel metal-free catalytic reactions, continues to expand their accessibility.[1][7] Their rich reactivity enables the construction of a vast array of valuable molecules, most notably the heterocyclic scaffolds that form the core of numerous pharmaceuticals.[4][5] For researchers in synthetic organic chemistry and drug development, a thorough understanding of the synthesis and reactivity of β-ketonitriles is essential for the design and execution of innovative and efficient synthetic strategies. Ongoing research will undoubtedly uncover new reactions and applications for this indispensable class of compounds.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 17. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
An In-depth Technical Guide to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, a β-ketonitrile derivative of interest in medicinal chemistry and drug discovery.
Core Compound Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₆F₃NO₂ |
| Molecular Weight | 229.16 g/mol |
| CAS Number | 122454-46-0 |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| Synonyms | 4-(trifluoromethoxy)benzoylacetonitrile, β-Oxo-4-(trifluoromethoxy)benzenepropanenitrile |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the preparation of β-ketonitriles can be adapted. The most common approach involves the Claisen condensation of an appropriate ester with acetonitrile.
General Experimental Protocol for the Synthesis of β-Ketonitriles
This protocol is based on established methods for the synthesis of analogous 3-oxo-3-phenylpropanenitrile derivatives and can be optimized for the target compound.
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
Anhydrous acetonitrile
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or 1,2-dimethoxyethane (DME))
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the base (e.g., sodium hydride, 1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Acetonitrile: Anhydrous acetonitrile (2 to 3 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is then gently heated to reflux for a specified period (typically 1-2 hours) to ensure the formation of the acetonitrile anion.
-
Addition of the Ester: A solution of methyl 4-(trifluoromethoxy)benzoate (1 equivalent) in the anhydrous solvent is added dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ester is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath, and the excess base is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the mixture is acidic (pH ~2-3).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, the β-ketonitrile scaffold is a known pharmacophore present in various biologically active molecules. Compounds with similar structures have been investigated for a range of therapeutic applications.
The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance metabolic stability and cell permeability, making this compound an interesting candidate for drug discovery programs.
Hypothesized Signaling Pathway Involvement:
Based on the known activities of structurally related molecules, this compound could potentially interact with various signaling pathways implicated in disease. One such hypothetical pathway is the inhibition of a protein kinase cascade.
Caption: Hypothesized inhibitory action on a generic protein kinase signaling pathway.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis can be achieved through established methodologies for β-ketonitriles. Further research is warranted to elucidate its specific biological activities and mechanisms of action, which will be crucial for its potential development in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and related compounds.
An In-depth Technical Guide to the Synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This document outlines the key starting materials, provides a detailed experimental protocol, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process. All quantitative data is presented in clear, structured tables for ease of comparison and reference.
Introduction
This compound is a β-ketonitrile derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in the design of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Claisen condensation reaction, which involves the base-mediated condensation of an ester with a nitrile.
Core Synthetic Pathway: Claisen Condensation
The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the formation of a carbon-carbon bond between an ester and another carbonyl compound, or in this case, a nitrile, in the presence of a strong base.[1] The driving force for this reaction is the formation of a resonance-stabilized enolate.
The key transformation in this synthesis is the reaction of an ester derivative of 4-(trifluoromethoxy)benzoic acid with a nitrile, such as acetonitrile or ethyl cyanoacetate. Alternatively, 4'-(trifluoromethoxy)acetophenone can be condensed with a cyano-group donor. A strong base is required to deprotonate the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Key Starting Materials
The selection of appropriate starting materials is crucial for the successful synthesis of the target compound. The following table summarizes the key reactants and reagents involved in the Claisen condensation route.
| Compound Name | Structure | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Typical Suppliers |
| Ethyl 4-(trifluoromethoxy)benzoate | Starting Material (Ester) | C10H9F3O3 | 234.17 | Liquid | Sigma-Aldrich, TCI, Combi-Blocks | |
| Acetonitrile | Starting Material (Nitrile) | C2H3N | 41.05 | Colorless liquid, polar aprotic solvent | Fisher Scientific, VWR, Sigma-Aldrich | |
| Sodium Ethoxide | Base | C2H5NaO | 68.05 | White to yellowish powder, strong base | Sigma-Aldrich, Acros Organics, TCI | |
| 4'-(Trifluoromethoxy)acetophenone | Alternative Starting Material | C9H7F3O2 | 204.15 | Light orange to yellow liquid[2] | TCI, Sigma-Aldrich, Alfa Aesar | |
| Ethyl Cyanoacetate | Alternative Starting Material | C5H7NO2 | 113.11 | Colorless to pale yellow liquid | Sigma-Aldrich, Acros Organics, TCI |
Experimental Protocol: Synthesis via Claisen Condensation
This section provides a detailed, step-by-step experimental procedure for the synthesis of this compound based on established methodologies for similar β-ketonitriles.
Reaction:
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate (1.0 eq)
-
Acetonitrile (used as both reactant and solvent)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with sodium ethoxide (1.5 eq) and anhydrous toluene.
-
Addition of Reactants: Ethyl 4-(trifluoromethoxy)benzoate (1.0 eq) is dissolved in an excess of dry acetonitrile and added to the stirred suspension of sodium ethoxide in toluene at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is heated to reflux (approximately 80-85 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Acidification: The resulting residue is dissolved in water and cooled in an ice bath. The solution is then acidified to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. This will precipitate the crude product.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the core chemical transformation.
References
Spectroscopic Analysis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of the compound 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data for this compound, this document outlines the expected spectral characteristics and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and analysis of this and structurally related molecules.
Predicted Spectroscopic Data
Based on the chemical structure of this compound, the following tables summarize the anticipated spectroscopic data. These predictions are derived from established principles of NMR, IR, and MS, and by analogy to similar chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.3 - 7.5 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 4.0 - 4.2 | Singlet | 2H | Methylene protons (-CH₂-) |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185 - 195 | Carbonyl carbon (C=O) |
| ~ 150 - 155 | Aromatic carbon attached to -OCF₃ |
| ~ 130 - 135 | Aromatic carbons ortho to the carbonyl group |
| ~ 120 - 125 (q, ¹JCF ≈ 257 Hz) | Trifluoromethoxy carbon (-OCF₃) |
| ~ 120 - 125 | Aromatic carbons meta to the carbonyl group |
| ~ 115 - 120 | Nitrile carbon (-C≡N) |
| ~ 30 - 35 | Methylene carbon (-CH₂-) |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2250 - 2270 | C≡N stretch (nitrile) |
| ~ 1690 - 1710 | C=O stretch (aromatic ketone) |
| ~ 1590 - 1610 | C=C stretch (aromatic ring) |
| ~ 1250 - 1270 | C-O-C stretch (aryl ether) |
| ~ 1150 - 1210 | C-F stretch (trifluoromethoxy) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 229.03 | [M]⁺ (Molecular ion) |
| 200.03 | [M - C₂H₂N]⁺ |
| 145.01 | [C₇H₄FO]⁺ |
| 117.02 | [C₇H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands in the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or a direct infusion setup. Electron Ionization (EI) is a common ionization method.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
If using a chromatographic inlet, ensure the sample is filtered to remove any particulate matter.
Data Acquisition (EI mode):
-
Introduce the sample into the ion source.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Data Processing:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This guide provides a comprehensive overview of the expected spectroscopic properties and the necessary experimental procedures for the characterization of this compound. Researchers can use this information to design their experiments and interpret the resulting data to confirm the identity and purity of their synthesized compound.
Methodological & Application
Application Notes and Protocols for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile is a versatile fluorinated building block with significant potential in the synthesis of a wide array of heterocyclic compounds. The presence of the trifluoromethoxy group can enhance the pharmacological properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this reagent in the synthesis of various important heterocyclic scaffolds, including pyrazoles, pyridines, and thiophenes. The protocols are based on established synthetic methodologies for analogous β-ketonitriles and are expected to be readily adaptable for the title compound.
Key Applications
The unique structural features of this compound, namely the reactive β-ketonitrile moiety, make it an ideal precursor for various cyclization reactions. Key applications include:
-
Synthesis of Pyrazoles: Reaction with hydrazine derivatives to yield substituted pyrazoles, a common scaffold in medicinal chemistry.
-
Synthesis of Pyridines: Condensation reactions with various reagents to form the pyridine ring.
-
Synthesis of Thiophenes: Application in the Gewald reaction for the multicomponent synthesis of aminothiophenes.
I. Synthesis of 5-[4-(Trifluoromethoxy)phenyl]-1H-pyrazol-3-amine
Application Note: This protocol describes the synthesis of a substituted pyrazole through the condensation of this compound with hydrazine hydrate. Pyrazoles are a class of heterocyclic compounds that are prevalent in a vast number of bioactive molecules, exhibiting a wide range of activities such as anti-inflammatory, analgesic, and anticancer properties. The trifluoromethoxy substituent is anticipated to enhance the pharmacological profile of the resulting pyrazole derivative.
Reaction Scheme:
Application Notes and Protocols for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile is a synthetic organic compound featuring a β-ketonitrile core structure and a phenyl ring substituted with a trifluoromethoxy group. While this specific molecule is not extensively documented in publicly available research, its structural motifs are of significant interest in medicinal chemistry. The β-ketonitrile group serves as a versatile synthetic intermediate for a wide range of heterocyclic compounds with demonstrated biological activities.[1][2] Furthermore, the nitrile moiety can act as a "warhead" for covalent enzyme inhibition, a strategy employed in several approved drugs.[3][4][5] The trifluoromethoxy group is a valuable substituent in modern drug design, known for its ability to enhance key pharmacokinetic and pharmacodynamic properties.[6][7][8] These characteristics position this compound as a promising starting point for the development of novel therapeutics.
Potential Applications in Medicinal Chemistry
Versatile Synthetic Intermediate for Biologically Active Heterocycles
The β-ketonitrile functional group is a valuable building block in organic synthesis due to its dual reactivity.[9] It can be used to construct a variety of heterocyclic scaffolds that are prevalent in many classes of therapeutic agents. Derivatives of the closely related compound, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), are used as precursors for compounds with anticancer, anti-inflammatory, antimalarial, and anti-HIV properties.[2][10][11] The presence of the trifluoromethoxy group on the phenyl ring can further influence the biological activity and pharmacokinetic profile of the resulting heterocyclic compounds.
Covalent Inhibitor of Cysteine and Serine Proteases
The nitrile group in this compound can function as an electrophilic "warhead" that forms a reversible covalent bond with nucleophilic residues in the active sites of enzymes, particularly cysteine and serine proteases.[3][4] This mechanism of action is advantageous as it can lead to increased potency and duration of action.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that is a validated target for the treatment of type 2 diabetes.[12] Several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin, contain a nitrile warhead that interacts with the catalytic serine residue (Ser630) in the enzyme's active site.[3][12]
-
Cysteine Protease Inhibition: Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 3CL protease), are important targets for various diseases, including parasitic infections and viral diseases.[4][13] Peptidomimetic nitriles have shown potent inhibition of these enzymes by forming a reversible thioimidate adduct with the catalytic cysteine.[13]
The Role of the 4-(Trifluoromethoxy)phenyl Group
The trifluoromethoxy (-OCF3) group is increasingly utilized in medicinal chemistry to optimize the properties of drug candidates.[6][7][14] Its inclusion in the structure of this compound is expected to confer several advantages:
-
Enhanced Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, which can increase the half-life of a drug.[7][15]
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, which can improve a molecule's ability to cross biological membranes and enhance its bioavailability.[8]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the reactivity of the molecule and its interactions with biological targets.[8]
-
Improved Binding Affinity: The unique properties of the trifluoromethoxy group can lead to favorable interactions within the binding pocket of a target protein, thereby increasing potency.[6]
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activity of representative compounds that share key structural features with this compound, such as a nitrile warhead or a trifluoromethyl/trifluoromethoxy-substituted phenyl ring.
| Compound Class | Target Enzyme | Representative Compound | Potency (IC50 / Ki) | Reference |
| Dipeptidyl Nitrile | Cruzain (Cysteine Protease) | Dipeptidyl nitrile derivative | Ki = 0.5 µM | [4] |
| Peptidomimetic Nitrile | SARS-CoV-2 3CLpro | P3 4-methoxyindole analog | IC50 in the nanomolar range | [13] |
| Cyanopyrrolidine | Dipeptidyl Peptidase-4 (DPP-4) | Vildagliptin | IC50 ≈ 62 nM | [3] |
| Trifluoromethylamine-containing dipeptide nitrile | Cysteine Protease | P2-trifluoroethylamine derivative | Ki = 1.58 nM | [4] |
Experimental Protocols
Synthesis of 3-Oxo-3-phenylpropanenitrile (A Representative Protocol)
This protocol describes the synthesis of the parent compound, 3-oxo-3-phenylpropanenitrile, which can be adapted for the synthesis of the title compound using the appropriate starting materials.[16][17]
Materials:
-
Ethyl benzoate
-
Sodium methoxide
-
Acetonitrile
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of ethyl benzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) is refluxed for 3 hours.[16]
-
After cooling to room temperature, a white precipitate is observed.
-
The precipitate is filtered and redissolved in water (5 mL).
-
2M HCl (1.5 mL) is added to the solution, and the mixture is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine and dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by flash chromatography (petroleum ether/ethyl acetate 3:1) to provide pure 3-oxo-3-phenylpropanenitrile.[16]
Cysteine Protease Inhibition Assay (A Representative Protocol)
This protocol provides a general method for assessing the inhibitory activity of a compound against a cysteine protease, such as papain or a cathepsin.
Materials:
-
Cysteine protease (e.g., Papain)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 10 mM L-cysteine and 5 mM EDTA)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Add 25 µL of the cysteine protease solution (pre-activated according to the manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
Visualizations
Caption: Mechanism of covalent inhibition by a nitrile warhead.
Caption: Workflow for screening and characterization of protease inhibitors.
Caption: Structural features and their contributions to medicinal chemistry.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 16. oncotarget.com [oncotarget.com]
- 17. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Heterocyclic Derivatives from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic derivatives starting from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. This versatile β-ketonitrile serves as a valuable building block for the construction of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a strong foundation for the development of novel derivatives.
Introduction
This compound is a key starting material for the synthesis of various heterocyclic compounds due to its reactive dicarbonyl and nitrile functionalities. The trifluoromethoxy group offers a unique modulation of physicochemical properties such as lipophilicity and metabolic stability, making its derivatives attractive for pharmaceutical research. This document details the synthesis of several important classes of heterocyclic compounds, including pyrazoles, pyrimidines, and thiophenes, through well-established chemical transformations.
Data Presentation
The following table summarizes the expected products and representative yields for the synthesis of derivatives from this compound. Please note that yields are based on analogous reactions and may require optimization for this specific substrate.
| Derivative Class | Reagents | Product Structure (Representative) | Yield (%) | Melting Point (°C) |
| Pyrazole | Hydrazine hydrate | 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-amine | 85-95 | Not available |
| Pyrimidine | Guanidine hydrochloride | 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile | 70-85 | Not available |
| Thiophene (Gewald) | Sulfur, Malononitrile, Morpholine | 2-Amino-4-(4-(trifluoromethoxy)phenyl)-5-cyanothiophene-3-carboxamide | 60-75 | Not available |
| Knoevenagel Adduct | Aromatic aldehyde (e.g., Benzaldehyde) | 2-(4-(trifluoromethoxy)benzoyl)-3-phenylacrylonitrile | 80-90 | Not available |
Experimental Protocols
Synthesis of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
This protocol describes the synthesis of a pyrazole derivative through the condensation of the β-ketonitrile with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Synthesis of 2-Amino-4-(4-(trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile
This protocol outlines the synthesis of a pyrimidine derivative via the reaction of the β-ketonitrile with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add this compound (1.0 eq) and guanidine hydrochloride (1.1 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Synthesis of 2-Amino-4-(4-(trifluoromethoxy)phenyl)-5-cyanothiophene-3-carboxamide (Gewald Reaction)
This protocol describes the three-component Gewald reaction to synthesize a substituted thiophene.
Materials:
-
This compound
-
Malononitrile
-
Elemental sulfur
-
Morpholine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Knoevenagel Condensation to Synthesize 2-(4-(trifluoromethoxy)benzoyl)-3-phenylacrylonitrile
This protocol details the Knoevenagel condensation of the β-ketonitrile with an aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehyde)
-
Piperidine (as a catalyst)
-
Ethanol or Toluene
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 3-5 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization from ethanol, to yield the Knoevenagel adduct.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: General synthetic pathways for the derivatization of the starting material.
Caption: Detailed workflow for Pyrazole and Pyrimidine synthesis.
Application Note: Analytical Characterization of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the structural elucidation and purity assessment of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile , a key intermediate in pharmaceutical synthesis. The protocols herein describe the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive characterization of this compound.
Introduction
This compound is a fluorinated building block of significant interest in medicinal chemistry and drug development. Its trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, rigorous analytical characterization is crucial to ensure the identity, purity, and quality of this intermediate for subsequent synthetic steps and biological screening. This application note outlines standardized protocols for its characterization.
Analytical Methods
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols and expected data for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of the target compound.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
2.1.2. Expected NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₂ | ~ 4.0 - 4.2 | Singlet | - |
| Aromatic H (ortho to C=O) | ~ 8.0 - 8.2 | Doublet | ~ 8 - 9 |
| Aromatic H (ortho to OCF₃) | ~ 7.3 - 7.5 | Doublet | ~ 8 - 9 |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CN | ~ 115 - 118 |
| CH₂ | ~ 28 - 32 |
| Aromatic C (ortho to C=O) | ~ 130 - 132 |
| Aromatic C (ortho to OCF₃) | ~ 120 - 122 |
| Aromatic C (ipso to C=O) | ~ 133 - 135 |
| Aromatic C (ipso to OCF₃) | ~ 152 - 155 (quartet, ¹JCF ~ 255 Hz) |
| C=O | ~ 188 - 192 |
| OCF₃ | ~ 120 (quartet, ¹JCF ~ 257 Hz) |
Workflow for NMR Analysis
Caption: Workflow for NMR characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
2.2.1. Experimental Protocol: LC-MS
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, either a single quadrupole, triple quadrupole, or time-of-flight (TOF) analyzer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
2.2.2. Expected Mass Spectrometry Data
The molecular weight of this compound (C₁₀H₆F₃NO₂) is 229.16 g/mol .
Table 3: Predicted m/z Values for Major Ions
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 230.04 | ESI Positive |
| [M+Na]⁺ | 252.02 | ESI Positive |
| [M-H]⁻ | 228.03 | ESI Negative |
Predicted Fragmentation Pathway
Caption: Predicted ESI+ fragmentation pathway.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and to quantify it in reaction mixtures or final products.
2.3.1. Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic or Gradient Elution: An appropriate isocratic mixture (e.g., 60:40 A:B) or a linear gradient can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
2.3.2. Expected HPLC Data
A single, sharp peak should be observed for the pure compound. The retention time will depend on the specific chromatographic conditions. Purity can be calculated from the peak area percentage.
Table 4: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60% Water / 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5 - 10 min |
| Purity (ideal) | > 98% |
HPLC Analysis Workflow
Caption: HPLC workflow for purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
2.4.1. Experimental Protocol: FTIR
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
2.4.2. Expected FTIR Data
Table 5: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (nitrile) | ~ 2250 - 2270 | Medium |
| C=O (ketone) | ~ 1690 - 1710 | Strong |
| C-O-C (ether) | ~ 1250 - 1300 | Strong |
| C-F (trifluoromethoxy) | ~ 1100 - 1200 | Strong |
| Aromatic C=C | ~ 1600, 1500 | Medium |
| Aromatic C-H | ~ 3000 - 3100 | Medium |
| Aliphatic C-H | ~ 2850 - 2960 | Medium |
Summary of Analytical Data
The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure and assessing its purity. The data presented in this application note serve as a reference for quality control and assurance in a research and development setting.
Conclusion
The analytical methods detailed in this document provide a robust framework for the characterization of this compound. Adherence to these protocols will ensure the reliable identification and quality assessment of this important synthetic intermediate, facilitating its successful application in drug discovery and development programs.
Application Notes: 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile as a key building block in the synthesis of bioactive molecules. This versatile precursor is particularly valuable in the development of kinase inhibitors, offering a scaffold for the generation of potent and selective therapeutic agents.
Introduction
This compound is a highly reactive trifluoromethoxy-substituted β-ketonitrile. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of the final bioactive compounds. This makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.
Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These fused heterocyclic systems are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases.
A key synthetic transformation involves the condensation of this compound with 3-amino-1H-pyrazole-4-carbonitrile. This reaction proceeds via a cyclocondensation to afford the 7-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold. This scaffold serves as a crucial intermediate for the development of potent inhibitors of Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling pathways.
Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: Synthetic workflow for the preparation of the pyrazolo[1,5-a]pyrimidine core.
Bioactivity of Derived Molecules
Derivatives of the 7-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold have demonstrated significant inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases. The aberrant activation of B-cells is a hallmark of several cancers, and inhibiting key kinases in the B-cell receptor (BCR) signaling pathway, such as BTK and PI3Kδ, has shown clinical benefit.[1]
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of a representative compound derived from this compound against BTK.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay |
| 1 | BTK | 1.2 | Ramos (Burkitt's Lymphoma) |
Table 1. Inhibitory activity of a representative 7-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine derivative.
Signaling Pathway Modulation
The synthesized pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a crucial component of the B-cell receptor (BCR) signaling cascade, which regulates B-cell proliferation, differentiation, and survival. Inhibition of BTK effectively blocks downstream signaling, leading to apoptosis of malignant B-cells.
Caption: Inhibition of the BTK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
Synthesis of 7-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Intermediate)
Materials:
-
This compound
-
3-Amino-1H-pyrazole-4-carbonitrile
-
Acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid, add 3-amino-1H-pyrazole-4-carbonitrile (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with a suitable solvent (e.g., ethanol or diethyl ether) to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (BTK)
Principle:
The inhibitory activity of the synthesized compounds against BTK can be determined using a variety of commercially available in vitro kinase assay kits. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.
General Protocol:
-
Prepare a dilution series of the test compound in a suitable buffer (e.g., DMSO).
-
In a microplate, add the BTK enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Incubate the plate in the dark for a specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Note: Specific concentrations, incubation times, and reagents will vary depending on the commercial assay kit used.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive heterocyclic compounds. Its application in the preparation of potent pyrazolo[1,5-a]pyrimidine-based BTK inhibitors highlights its significance in modern drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the potential of this precursor in generating novel therapeutic agents.
References
Application Notes and Protocols: Reactivity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a versatile building block in synthetic and medicinal chemistry. The presence of the trifluoromethoxy group imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. This document outlines its reactions with various nucleophiles and electrophiles, with a focus on the synthesis of heterocyclic compounds, which are of significant interest in drug discovery.
Reactions with Nucleophiles: Synthesis of Heterocycles
The β-keto-nitrile moiety of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic systems. The active methylene group and the electrophilic carbonyl and nitrile carbons provide multiple reaction sites for nucleophiles.
Synthesis of Pyrazoles
The reaction with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. The condensation reaction proceeds via initial attack of the hydrazine at the carbonyl group, followed by cyclization and dehydration.
General Reaction Scheme:
Figure 1. Synthesis of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-amine.
Experimental Protocol: Synthesis of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
This protocol is based on established procedures for the synthesis of aminopyrazoles from β-ketonitriles.[1]
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure pyrazole derivative.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Hydrazine Hydrate | 1.2 |
| Ethanol | Solvent |
Note: Reaction conditions such as temperature and time may need to be optimized for specific substituted hydrazines.
Synthesis of Pyrimidines
Condensation with amidines, guanidine, or urea provides access to pyrimidine scaffolds. These reactions typically proceed by initial nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization involving the nitrile group.
General Reaction Scheme:
Figure 2. Synthesis of a substituted pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-5-cyano-6-(4-(trifluoromethoxy)phenyl)pyrimidin-4-ol
This protocol is adapted from general methods for pyrimidine synthesis from β-ketonitriles.
-
A mixture of this compound (1.0 eq), guanidine hydrochloride (1.1 eq), and sodium ethoxide (1.1 eq) in absolute ethanol is prepared.
-
The reaction mixture is heated at reflux for 8-12 hours. TLC can be used to monitor the reaction progress.
-
Upon completion, the mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with water and then with cold ethanol.
-
The product is dried under vacuum to yield the desired pyrimidine derivative.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Guanidine Hydrochloride | 1.1 |
| Sodium Ethoxide | 1.1 |
| Absolute Ethanol | Solvent |
Reactions with Electrophiles: Functionalization of the Active Methylene Group
The active methylene group in this compound is readily deprotonated by a base to form a nucleophilic carbanion, which can then react with various electrophiles.
Knoevenagel Condensation
This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base. The product is an α,β-unsaturated dinitrile or a related compound.
Workflow for Knoevenagel Condensation:
Figure 3. Experimental workflow for Knoevenagel condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
This is a general procedure and may require optimization for specific substrates.[2][3]
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the carbonyl compound.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Aldehyde or Ketone | 1.0 |
| Basic Catalyst (e.g., Piperidine) | Catalytic |
| Solvent | - |
Alkylation and Acylation
The enolate generated from this compound can be alkylated or acylated at the α-carbon. These reactions provide a route to more complex substituted β-ketonitriles.
Logical Relationship for Alkylation/Acylation:
Figure 4. Pathway for α-functionalization.
Experimental Protocol: General Procedure for α-Alkylation
-
To a suspension of a strong base like sodium hydride (1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, a solution of this compound (1.0 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30-60 minutes to ensure complete enolate formation.
-
The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is stirred at room temperature or heated as necessary.
-
Reaction progress is monitored by TLC.
-
After completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography or distillation.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Strong Base (e.g., NaH) | 1.1 |
| Alkylating Agent (e.g., Alkyl Halide) | 1.1 |
| Anhydrous Aprotic Solvent | - |
Summary of Quantitative Data
While specific yield data for reactions of this compound is limited in the public domain, the following table provides representative yields for analogous reactions with 3-oxo-3-phenylpropanenitrile, which can be considered as a baseline for optimization.
| Reaction Type | Nucleophile/Electrophile | Product Type | Typical Yield (%) | Reference |
| Pyrazole Synthesis | Hydrazine Hydrate | Aminopyrazole | 85-95 | [1] |
| Pyrimidine Synthesis | Guanidine | Aminopyrimidine | 70-85 | |
| Knoevenagel Condensation | Aromatic Aldehydes | α,β-Unsaturated | 80-95 | |
| Michael Addition | Chalcones | Adduct | 75-90 |
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of organic molecules, particularly nitrogen-containing heterocycles. Its reactivity at both the active methylene group and the keto-nitrile functionality allows for a wide array of chemical transformations. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further optimization of the outlined procedures for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Applications of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development, using 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile as a key building block. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability and improve pharmacokinetic properties.
Application Note 1: Catalytic Synthesis of 5-Amino-1-aryl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitriles
This protocol describes a one-pot, three-component reaction for the synthesis of highly substituted pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This reaction proceeds via a tandem Knoevenagel condensation and cyclization sequence.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Phenylhydrazine or substituted phenylhydrazine
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid such as FeCl₃)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Glacial acetic acid (optional, as co-catalyst)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Add the solvent (15 mL) to the flask.
-
Add the catalyst (e.g., 2-3 drops of piperidine or 10 mol% of L-proline).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | L-Proline | Water | 2 | 88 |
| 4 | 2-Nitrobenzaldehyde | FeCl₃ | Ethanol | 5 | 75 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the reagents.
Logical Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of pyrazole derivatives.
Application Note 2: Gewald Synthesis of 2-Amino-3-cyano-4-aryl-5-[4-(trifluoromethoxy)benzoyl]thiophenes
The Gewald reaction is a multi-component reaction used to synthesize substituted 2-aminothiophenes. These compounds are important scaffolds in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents. This protocol utilizes this compound as the active methylene component.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Elemental sulfur
-
Base (e.g., morpholine or piperidine)
-
Solvent (e.g., ethanol or dimethylformamide)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Purification apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in the chosen solvent (20 mL).
-
Add elemental sulfur (1.1 mmol) to the mixture.
-
Add the base (e.g., morpholine, 1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate spectroscopic techniques.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Morpholine | Ethanol | 3 | 88 |
| 2 | 4-Methylbenzaldehyde | Morpholine | Ethanol | 2.5 | 91 |
| 3 | 3-Bromobenzaldehyde | Piperidine | DMF | 3 | 85 |
| 4 | 4-Fluorobenzaldehyde | Morpholine | Ethanol | 3 | 89 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the reagents.
Gewald Reaction Mechanism Overview:
Caption: Simplified mechanism of the Gewald three-component reaction.
These application notes provide a starting point for researchers to explore the catalytic applications of this compound in the synthesis of valuable heterocyclic compounds. The provided protocols can be optimized further by varying catalysts, solvents, and reaction conditions to improve yields and explore the synthesis of a wider range of derivatives for potential applications in drug discovery and development.
The Pivotal Role of β-Ketonitriles in a Symphony of Molecules: Application Notes and Protocols for Multi-Component Reactions
For Immediate Release
[City, State] – [Date] – β-Ketonitriles are emerging as exceptionally versatile building blocks in the field of organic synthesis, particularly in the realm of multi-component reactions (MCRs). Their unique bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for the rapid and efficient construction of complex molecular architectures, many of which are of significant interest to the pharmaceutical and drug development industries. These compounds serve as key precursors for a diverse array of heterocyclic scaffolds, including pyridines, pyrimidines, and thiophenes, which are prevalent in numerous biologically active compounds.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of β-ketonitriles in several key multi-component reactions.
Application Notes
β-Ketonitriles are invaluable assets in the synthetic chemist's toolbox for several reasons:
-
Efficiency and Atom Economy: MCRs involving β-ketonitriles often proceed in a one-pot fashion, minimizing intermediate isolation steps and reducing solvent waste and energy consumption. This aligns with the principles of green chemistry.
-
Molecular Diversity: The ability to vary the substituents on the β-ketonitrile, as well as the other components in the MCR, provides a straightforward route to generating large libraries of structurally diverse compounds for high-throughput screening.
-
Access to Privileged Scaffolds: Many of the heterocyclic systems synthesized from β-ketonitriles are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.
This report focuses on three prominent MCRs that utilize β-ketonitriles: the Hantzsch Pyridine Synthesis, the Gewald Aminothiophene Synthesis, and the synthesis of functionalized pyrimidines.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. By substituting a β-ketoester with a β-ketonitrile, a variety of cyanopyridines can be synthesized. These products are valuable intermediates, as the cyano group can be further transformed into other functional groups.
Quantitative Data for Hantzsch-type Synthesis of Cyanopyridines
| Entry | Aldehyde | β-Ketonitrile | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzoylacetonitrile | NH₄OAc / EtOH | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzoylacetonitrile | NH₄OAc / EtOH | 8 | 82 |
| 3 | 4-Methoxybenzaldehyde | Benzoylacetonitrile | NH₄OAc / EtOH | 6 | 88 |
| 4 | Thiophene-2-carboxaldehyde | Benzoylacetonitrile | NH₄OAc / EtOH | 10 | 75 |
| 5 | Benzaldehyde | Cyanoacetone | NH₄OAc / EtOH | 5 | 78 |
Experimental Protocol: Synthesis of 2,6-diphenyl-4-(phenyl)-3-cyanopyridine
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), benzoylacetonitrile (2.0 mmol, 290 mg), and ammonium acetate (1.5 mmol, 115 mg).
-
Add 15 mL of absolute ethanol to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2,6-diphenyl-4-(phenyl)-3-cyanopyridine.
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophenes are important precursors for a variety of fused heterocyclic systems with diverse biological activities.
Quantitative Data for Gewald Synthesis of 2-Aminothiophenes
| Entry | Carbonyl Compound | β-Ketonitrile | Base/Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine / EtOH | 2 | 92 |
| 2 | Acetone | Ethyl Cyanoacetate | Triethylamine / DMF | 3 | 85 |
| 3 | Acetophenone | Malononitrile | Diethylamine / EtOH | 4 | 78 |
| 4 | Cyclopentanone | Benzoylacetonitrile | Morpholine / EtOH | 2.5 | 88 |
| 5 | Propiophenone | Malononitrile | Triethylamine / DMF | 5 | 75 |
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenyl-5-benzoylthiophene-3-carboxylate
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (10 mmol, 1.20 g) and ethyl benzoylacetate (10 mmol, 1.92 g) in 30 mL of ethanol.
-
To this solution, add elemental sulfur (10 mmol, 0.32 g).
-
Add morpholine (15 mmol, 1.31 g) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 3-4 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative.
Gewald Reaction Mechanism
Caption: Mechanism of the Gewald Aminothiophene Synthesis.
Multicomponent Synthesis of Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a vast number of pharmaceuticals. β-Ketonitriles can participate in MCRs with amidines and aldehydes to construct highly substituted pyrimidine rings. The reaction conditions can be tuned to favor different isomers and substitution patterns.
Quantitative Data for Three-Component Pyrimidine Synthesis
| Entry | Aldehyde | β-Ketonitrile | Amidine Source | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzoylacetonitrile | Benzamidine HCl | K₂CO₃ / EtOH | 12 | 89 |
| 2 | 4-Nitrobenzaldehyde | Benzoylacetonitrile | Benzamidine HCl | K₂CO₃ / EtOH | 10 | 92 |
| 3 | Furan-2-carbaldehyde | Benzoylacetonitrile | Acetamidine HCl | K₂CO₃ / DMF | 14 | 85 |
| 4 | Benzaldehyde | Cyanoacetone | Benzamidine HCl | NaOEt / EtOH | 12 | 82 |
| 5 | Cyclohexanecarboxaldehyde | Benzoylacetonitrile | Guanidine HCl | K₂CO₃ / EtOH | 16 | 78 |
Experimental Protocol: Synthesis of 4,6-diphenyl-2-phenyl-5-cyanopyrimidine
-
A mixture of benzaldehyde (1 mmol, 106 mg), benzoylacetonitrile (1 mmol, 145 mg), benzamidine hydrochloride (1 mmol, 157 mg), and potassium carbonate (2 mmol, 276 mg) in 10 mL of ethanol is placed in a 25 mL round-bottom flask.
-
The mixture is stirred and heated to reflux for 12 hours.
-
The progress of the reaction is monitored by TLC (petroleum ether:ethyl acetate, 5:1).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water (20 mL) and the resulting solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to give the pure pyrimidine derivative.
Logical Flow of Pyrimidine Synthesis
Caption: Logical flow of the three-component pyrimidine synthesis.
Conclusion
β-Ketonitriles have proven to be highly effective and versatile substrates in a range of multi-component reactions for the synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein demonstrate the potential for these building blocks in the rapid generation of molecular diversity, which is a cornerstone of modern drug discovery and development. Further exploration of novel MCRs involving β-ketonitriles is anticipated to yield even more innovative and efficient synthetic routes to complex molecules.
Application Notes and Protocols for the Development of Novel Compounds from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive compounds derived from the versatile starting material, 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. This document outlines synthetic protocols for creating libraries of pyrazole, pyrimidine, and thiophene derivatives, details methodologies for assessing their biological activity, and presents hypothetical data to guide research efforts. The inclusion of the 4-(trifluoromethoxy)phenyl moiety is of significant interest in medicinal chemistry, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3][4]
Synthetic Strategies for Novel Compound Libraries
The β-ketonitrile scaffold of this compound is a versatile starting point for the synthesis of a variety of heterocyclic compounds with known pharmacological relevance.[5][6][7] The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the parent molecule and the biological activity of its derivatives.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are a well-known class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][8][9][10] A common and efficient method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[11]
Experimental Protocol: Synthesis of 5-amino-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired 5-aminopyrazole derivative.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Pyrimidine Derivatives
Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][12][13][14][15][16] The Biginelli reaction, a one-pot three-component synthesis, is a well-established method for the preparation of dihydropyrimidinones, which can be further modified.[17][18][19][20][21]
Experimental Protocol: Biginelli-type Synthesis of a Dihydropyrimidine Derivative
-
In a round-bottom flask, combine this compound (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid or a Lewis acid (e.g., BF3·OEt2).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Synthesis of Thiophene Derivatives
Thiophene-containing molecules have shown a variety of biological activities. The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes from α-methylene ketones, a cyano-component, and elemental sulfur.[22][23][24][25][26]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
In a suitable solvent such as ethanol or DMF, dissolve this compound (1.0 eq), an active methylene nitrile such as malononitrile or ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to afford the desired 2-aminothiophene derivative.
Biological Evaluation of Novel Compounds
The newly synthesized compounds can be screened for a variety of biological activities based on the known pharmacology of their core scaffolds. Initial in vitro assays should focus on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.
Experimental Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables to facilitate comparison between the novel compounds and standard drugs.
Table 1: Hypothetical Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Scaffold | R1-Substituent | MCF-7 IC50 (µM)[5][10][27][28] | A549 IC50 (µM)[9][29] |
| PZ-01 | Pyrazole | H | 15.2 | 25.8 |
| PZ-02 | Pyrazole | 4-Chlorophenyl | 5.8 | 9.1 |
| PZ-03 | Pyrazole | 2,4-Dichlorophenyl | 2.1 | 4.5 |
| Doxorubicin | (Standard) | - | 0.9 | 1.2 |
Table 2: Hypothetical Antimicrobial Activity of Novel Pyrimidine Derivatives
| Compound ID | Scaffold | R2-Substituent | S. aureus MIC (µg/mL)[2][6][7] | E. coli MIC (µg/mL)[7][30] |
| PY-01 | Pyrimidine | Phenyl | 32 | >64 |
| PY-02 | Pyrimidine | 4-Bromophenyl | 8 | 16 |
| PY-03 | Pyrimidine | 4-Nitrophenyl | 16 | 32 |
| Ciprofloxacin | (Standard) | - | 1 | 0.5 |
Visualization of Workflows and Signaling Pathways
Visual diagrams are crucial for understanding complex processes and relationships in drug discovery. The following diagrams were created using the DOT language.
Experimental Workflow for Novel Compound Development
This workflow outlines the key stages from the initial synthesis of compound libraries to the identification of lead candidates.
Caption: Drug discovery workflow from starting material to lead optimization.
Targeted Signaling Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Its aberrant activation is linked to various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[8][12][31][32] Pyrazole-containing compounds have been identified as potent inhibitors of JAK kinases.[8]
Caption: Inhibition of the JAK/STAT signaling pathway by novel pyrazole compounds.
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the immune response to infection and is involved in processes of inflammation and cell survival.[22][33] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Pyrimidine derivatives have been investigated as inhibitors of this pathway.[16][34][35][36]
Caption: Inhibition of the NF-κB signaling pathway by novel pyrimidine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 13. researchgate.net [researchgate.net]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymerdigital.com [ymerdigital.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. jetir.org [jetir.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. ias.ac.in [ias.ac.in]
- 21. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 22. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 25. rroij.com [rroij.com]
- 26. sciforum.net [sciforum.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. JAK/STAT Pathway Inhibition May Be a Promising Therapy for COVID-19-Related Hyperinflammation in Hematologic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile in Agrochemical Research
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Prospective Analysis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile in Agrochemical Applications
1. Introduction
The quest for novel and effective agrochemicals is a continuous endeavor in agricultural science. Compounds featuring fluorinated moieties, such as the trifluoromethoxy group, are of particular interest due to their potential to enhance biological activity, metabolic stability, and lipophilicity, which are desirable traits for herbicides, insecticides, and fungicides. This document addresses the potential utility of this compound in agrochemical research. Despite a comprehensive search of scientific literature and patent databases, specific data on the biological activity of this compound in an agrochemical context is not publicly available. Therefore, this document provides a prospective overview based on the known roles of its structural components and outlines the necessary experimental protocols to evaluate its potential as an agrochemical.
2. The Significance of the Trifluoromethoxy and β-Ketonitrile Moieties in Agrochemical Design
The trifluoromethoxy (-OCF₃) group is a valuable substituent in the design of modern agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These properties can lead to improved cellular uptake, enhanced binding to target enzymes, and increased resistance to metabolic degradation by the target organism, potentially resulting in higher efficacy and a longer duration of action.
The β-ketonitrile functional group is a versatile pharmacophore and a key intermediate in the synthesis of various heterocyclic compounds with a wide range of biological activities. In the context of agrochemicals, this moiety can be a precursor for compounds that inhibit crucial biological pathways in weeds, insects, or fungi.
3. Prospective Agrochemical Applications and Mechanism of Action
Given its chemical structure, this compound could be investigated for several agrochemical applications:
-
Herbicidal Activity: Many commercial herbicides act by inhibiting specific enzymes in the biosynthetic pathways of plants. The β-ketonitrile moiety could be a precursor to inhibitors of enzymes such as acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The trifluoromethoxy-substituted phenyl ring could enhance the binding affinity to the active site of these enzymes.
-
Insecticidal Activity: The propanenitrile structure is found in some classes of insecticides. The compound could potentially act on the nervous system of insects, for example, by modulating ion channels or inhibiting enzymes like acetylcholinesterase.
-
Fungicidal Activity: Many fungicides are based on heterocyclic scaffolds that can be synthesized from β-ketonitrile precursors. This compound could be a building block for novel fungicides that inhibit fungal growth by disrupting cell membrane integrity, inhibiting respiration, or interfering with cell division.
4. Proposed Experimental Protocols for Agrochemical Screening
To determine the agrochemical potential of this compound, a systematic screening process is required. The following are detailed methodologies for key experiments.
4.1. Primary Herbicidal Activity Screening
-
Objective: To assess the pre- and post-emergence herbicidal activity of the compound against a panel of representative monocot and dicot weeds.
-
Protocol:
-
Plant Species: Select a range of weed species such as Echinochloa crus-galli (barnyardgrass, monocot), Setaria faberi (giant foxtail, monocot), Abutilon theophrasti (velvetleaf, dicot), and Amaranthus retroflexus (redroot pigweed, dicot). Include a crop species like corn (Zea mays) or soybean (Glycine max) to assess selectivity.
-
Pre-emergence Assay:
-
Sow seeds of the selected species in pots filled with sandy loam soil.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant to the desired concentrations (e.g., 10, 100, 1000 g/ha).
-
Apply the test solution evenly to the soil surface immediately after sowing.
-
Place the pots in a greenhouse under controlled conditions (25/20°C day/night temperature, 14-hour photoperiod).
-
After 14-21 days, visually assess the percentage of weed control and crop injury compared to an untreated control.
-
-
Post-emergence Assay:
-
Grow the selected plant species in pots until they reach the 2-3 leaf stage.
-
Apply the test solutions (prepared as in the pre-emergence assay) as a foliar spray to the plants.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and crop injury.
-
-
4.2. Primary Insecticidal Activity Screening
-
Objective: To evaluate the contact and systemic insecticidal activity against common agricultural pests.
-
Protocol:
-
Insect Species: Use a selection of pests such as Myzus persicae (green peach aphid), Spodoptera littoralis (cotton leafworm), and Tetranychus urticae (two-spotted spider mite).
-
Contact Toxicity Assay (Leaf Dip Bioassay):
-
Prepare serial dilutions of the test compound in an appropriate solvent with a surfactant.
-
Excise leaf discs from a suitable host plant (e.g., cabbage for S. littoralis, fava bean for M. persicae).
-
Dip the leaf discs in the test solutions for 10-30 seconds and allow them to air dry.
-
Place the treated leaf discs in Petri dishes with a moist filter paper.
-
Introduce a known number of insects (e.g., 10-20) into each Petri dish.
-
Seal the dishes and incubate under controlled conditions.
-
Assess mortality after 24, 48, and 72 hours. Calculate LC50 values.
-
-
Systemic Activity Assay (Soil Drench):
-
Grow host plants in pots.
-
Apply a solution of the test compound to the soil around the base of the plants.
-
After 24-48 hours, infest the plants with a known number of insects.
-
Assess insect mortality at regular intervals.
-
-
4.3. Primary Fungicidal Activity Screening
-
Objective: To assess the in vitro and in vivo fungicidal activity against a panel of plant pathogenic fungi.
-
Protocol:
-
Fungal Species: Select important plant pathogens such as Botrytis cinerea (gray mold), Fusarium graminearum (Fusarium head blight), and Rhizoctonia solani (sheath blight).
-
In Vitro Mycelial Growth Inhibition Assay:
-
Prepare potato dextrose agar (PDA) medium amended with the test compound at various concentrations.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended PDA plate.
-
Incubate the plates at the optimal growth temperature for each fungus.
-
Measure the colony diameter after a set period and calculate the percentage of inhibition relative to a control plate without the compound. Determine EC50 values.
-
-
In Vivo Protective Assay:
-
Grow host plants (e.g., tomato for B. cinerea) to a suitable stage.
-
Spray the plants with a solution of the test compound.
-
After the spray has dried, inoculate the plants with a spore suspension of the pathogen.
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Incubate the plants in a high-humidity chamber to promote disease development.
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Assess disease severity after 5-7 days and calculate the percentage of disease control.
-
-
5. Data Presentation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Prospective Herbicidal Activity Data
| Compound | Application | Rate (g/ha) | % Control (E. crus-galli) | % Control (A. theophrasti) | % Crop Injury (Corn) |
| This compound | Pre-emergence | 100 | Data to be determined | Data to be determined | Data to be determined |
| Post-emergence | 100 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Prospective Insecticidal Activity Data
| Compound | Insect Species | Assay Type | LC50 (µg/mL) |
| This compound | M. persicae | Leaf Dip | Data to be determined |
| S. littoralis | Leaf Dip | Data to be determined |
Table 3: Prospective Fungicidal Activity Data
| Compound | Fungal Species | EC50 (µg/mL) (In Vitro) | % Disease Control (In Vivo) |
| This compound | B. cinerea | Data to be determined | Data to be determined |
| F. graminearum | Data to be determined | Data to be determined |
6. Visualizations
6.1. Experimental Workflow for Agrochemical Screening
Caption: General workflow for the screening and development of a novel agrochemical candidate.
While this compound represents a molecule with structural features that are promising for agrochemical applications, there is currently no published data to support its efficacy. The experimental protocols outlined above provide a comprehensive framework for the initial screening and evaluation of this compound's potential as a herbicide, insecticide, or fungicide. The results of such studies would be essential to determine if this compound warrants further investigation and development as a novel crop protection agent. Researchers in the field are encouraged to consider this molecule as a candidate for their screening programs.
Troubleshooting & Optimization
optimizing reaction conditions for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for synthesizing this compound is the Claisen condensation of an appropriate ester, ethyl 4-(trifluoromethoxy)benzoate, with acetonitrile.[1] This reaction involves the formation of a new carbon-carbon bond between the α-carbon of acetonitrile and the carbonyl carbon of the ester, resulting in the desired β-ketonitrile.
Q2: What are the recommended starting materials and reagents?
The key starting materials are ethyl 4-(trifluoromethoxy)benzoate and acetonitrile. A strong base is required to deprotonate acetonitrile and initiate the condensation. Common bases used for this type of reaction include sodium ethoxide, sodium hydride, or potassium tert-butoxide. Anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are typically used to prevent quenching of the strong base.
Q3: What is the general reaction scheme?
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (2-3 equivalents) to the suspension at room temperature. Stir the mixture until hydrogen evolution ceases, indicating the formation of the acetonitrile anion.
-
Ester Addition: Dissolve ethyl 4-(trifluoromethoxy)benzoate (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inadequate Base Strength or Activity: The base may have degraded due to moisture. 2. Presence of Water: Moisture in the solvent or on the glassware will quench the strong base. 3. Poor Quality Starting Materials: Impurities in the ester or acetonitrile can interfere with the reaction. 4. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is thoroughly flame-dried, and use anhydrous solvents. 3. Purify starting materials if necessary. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Consider increasing the reaction temperature or time. |
| Formation of Side Products | 1. Self-condensation of the Ester: If the ester has α-hydrogens, it can undergo self-condensation. (Note: Ethyl 4-(trifluoromethoxy)benzoate does not have α-hydrogens). 2. Hydrolysis of the Ester: Presence of water can lead to hydrolysis of the starting ester, especially under basic conditions. 3. Retro-Claisen Reaction: The trifluoromethyl group can sometimes promote a retro-Claisen cleavage of the product.[4][5] | 1. This is not a concern with the specified ester. 2. Maintain strictly anhydrous conditions. 3. Use a strong, non-nucleophilic base like sodium hydride and carefully control the reaction temperature. |
| Dark Reaction Color/Tarry Residue | 1. Decomposition of Reagents or Products: High reaction temperatures or prolonged reaction times can lead to decomposition. 2. Side Reactions: Complex side reactions can produce polymeric materials. | 1. Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the purity of starting materials and maintain an inert atmosphere. |
| Difficulty in Product Purification | 1. Close Polarity of Product and Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation difficult. 2. Oily Product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, ensure it is pure by NMR and other analytical techniques. |
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of β-ketonitriles via Claisen condensation, based on analogous reactions.
| Parameter | Condition | Reference |
| Base | Sodium Hydride (NaH) | [6] |
| Sodium Methoxide (NaOMe) | [2] | |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Toluene | ||
| Acetonitrile | [2] | |
| Temperature | Room Temperature to Reflux | [2] |
| Reaction Time | 1 - 24 hours | [2][3] |
| Typical Yield | 50 - 80% (for analogous compounds) | [2] |
Visualizations
Reaction Pathway
Caption: Step-by-step reaction pathway for the synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Synthesis routes of Benzoylacetonitrile [benchchem.com]
- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 5. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. The following sections offer insights into common purification challenges and provide standardized protocols to streamline your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Recovery After Recrystallization | - The compound is too soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Test a different solvent or a solvent mixture with lower polarity.- Use the minimum amount of hot solvent required to dissolve the compound.[1]- Ensure the filtration apparatus is pre-heated. |
| PUR-002 | Oily Product Instead of Crystals | - Presence of impurities that lower the melting point.- The solvent has a boiling point that is too high. | - Attempt to purify a small sample by column chromatography first to remove impurities.- Choose a recrystallization solvent with a lower boiling point. |
| PUR-003 | Poor Separation in Column Chromatography | - Incorrect eluent system (polarity is too high or too low).- The column was not packed properly (channeling).- The sample was loaded in too large a volume of solvent. | - Select an eluent system based on TLC analysis that provides good spot separation.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2]- Dissolve the sample in the minimum amount of solvent before loading it onto the column.[2] |
| PUR-004 | Product Elutes with Starting Materials | - The polarity of the starting material and product are very similar. | - Use a shallower solvent gradient during column chromatography to improve resolution.- Consider using a different stationary phase for chromatography. |
| PUR-005 | Colored Impurities in the Final Product | - Incomplete reaction or side reactions.- Degradation of the compound. | - Add activated charcoal during recrystallization to adsorb colored impurities.- Ensure the compound is not exposed to high temperatures for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound by column chromatography?
A1: For structurally similar compounds, flash chromatography using a silica gel stationary phase is effective.[3] A good starting point for the eluent system is a mixture of petroleum ether and ethyl acetate. Based on procedures for analogous compounds, a gradient elution from 100% petroleum ether to a 3:1 or 1:1 mixture of petroleum ether and ethyl acetate can be effective for separating non-polar impurities from the more polar product.[3] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1] You may need to screen several solvents of varying polarities. Start with common solvents such as ethanol, isopropanol, toluene, or mixtures like ethanol/water. To test a solvent, dissolve a small amount of your crude product in a minimal amount of the hot solvent and allow it to cool to see if crystals form.
Q3: My purified product still shows impurities by NMR. What should I do?
A3: If minor impurities persist after initial purification, a second purification step is recommended. If you initially used recrystallization, try column chromatography, or vice versa. Repeating the same purification technique can also be effective. For instance, a second recrystallization can significantly improve purity.[1]
Q4: Can this compound be purified by distillation?
A4: Purification by distillation is generally suitable for volatile liquids. Given that this compound is a solid at room temperature, distillation is not a standard purification method. Techniques like recrystallization and column chromatography are more appropriate for non-volatile solids.[1]
Experimental Protocols
Protocol 1: Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate).
-
The ideal eluent system will show the product spot with an Rf value between 0.2 and 0.4 and good separation from impurities.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of the eluent or a more polar solvent.
-
Carefully pipette the sample solution onto the top of the silica gel.[2]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent if a gradient is required to elute the product.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of the chosen solvent and heat the mixture.
-
If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visual Workflow and Logic Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
common side products in the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. The primary synthetic route is the Claisen condensation of an ethyl 4-(trifluoromethoxy)benzoate with acetonitrile, a common method for the formation of β-ketonitriles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium methoxide, sodium hydride) may have degraded due to moisture. | Use freshly opened or properly stored base. For sodium hydride, wash with dry hexane to remove mineral oil and any surface oxidation. |
| 2. Wet Reagents/Solvents: Traces of water in the acetonitrile or solvent will quench the strong base. | Ensure all reagents and solvents are anhydrous. Distill acetonitrile from a suitable drying agent (e.g., CaH₂) before use. | |
| 3. Insufficient Base: An insufficient amount of base will lead to incomplete deprotonation of acetonitrile. | Use a stoichiometric amount or a slight excess of a strong base. | |
| 4. Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. | |
| Formation of Multiple Side Products | 1. Self-condensation of Acetonitrile (Thorpe-Ziegler Reaction): Acetonitrile can react with itself in the presence of a strong base. | Add the base to a solution of the ester first, followed by the slow, dropwise addition of acetonitrile to keep its concentration low. |
| 2. Hydrolysis of the Trifluoromethoxy Group: The -OCF₃ group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the formation of a 4-hydroxy-substituted byproduct. | Use the minimum effective amount of base and maintain the lowest possible reaction temperature. Consider using a milder base if feasible. | |
| 3. Hydrolysis of the Ester Starting Material: The ethyl 4-(trifluoromethoxy)benzoate can be hydrolyzed back to the corresponding carboxylic acid if water is present. | Ensure anhydrous conditions. | |
| 4. Unreacted Starting Materials: Incomplete reaction can lead to a complex mixture. | Increase reaction time or temperature cautiously. Ensure efficient stirring. | |
| Difficult Purification | 1. Similar Polarity of Product and Side Products: The desired product and some side products may have similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| 2. Product Instability: β-ketonitriles can be unstable, especially under acidic or basic conditions during workup. | Perform the aqueous workup at low temperatures and neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis?
A1: The most frequently encountered side product is likely the result of the self-condensation of acetonitrile, known as the Thorpe-Ziegler reaction. This can be minimized by controlling the addition rate and concentration of acetonitrile in the reaction mixture.
Q2: Can the trifluoromethoxy group be cleaved during the reaction?
A2: While the trifluoromethoxy group is generally stable, it can undergo hydrolysis to a hydroxyl group under harsh basic conditions, particularly with prolonged reaction times or high temperatures. If you observe a byproduct with a significantly different polarity, this could be a possibility to investigate.
Q3: What is the optimal base for this reaction?
A3: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used for Claisen-type condensations involving nitriles. The choice may depend on the specific solvent and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting ester, should have a lower Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: My final product is an oil, but I expected a solid. What should I do?
A5: The physical state of the final product can depend on its purity. If impurities are present, they can prevent crystallization. Attempt further purification by column chromatography or try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal if available.
Quantitative Data Summary
The following table summarizes typical yields and potential side product percentages based on analogous reactions. Specific quantitative data for the synthesis of this compound is not widely reported in the literature, so these values should be considered as estimates.
| Product / Side Product | Typical Yield / Percentage | Notes |
| This compound | 50-70% | Yield is highly dependent on reaction conditions and purity of reagents. |
| Thorpe-Ziegler Product (from acetonitrile) | 5-20% | Can be minimized by slow addition of acetonitrile. |
| 4-Hydroxy-benzoylacetonitrile | < 5% | More likely at higher temperatures and with excess base. |
| Ethyl 4-(trifluoromethoxy)benzoate (unreacted) | Variable | Depends on reaction completion. |
| 4-(Trifluoromethoxy)benzoic acid | < 5% | Indicates the presence of water in the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of similar β-ketonitriles.[1]
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Anhydrous acetonitrile
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of ethyl 4-(trifluoromethoxy)benzoate (1 equivalent) in anhydrous THF.
-
Heat the mixture to reflux.
-
Slowly add anhydrous acetonitrile (1.1 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Scale-Up of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing β-ketonitriles like this compound is the Claisen condensation.[1][2] This reaction involves the condensation of an ester, in this case, an ester of 4-(trifluoromethoxy)benzoic acid (e.g., ethyl 4-(trifluoromethoxy)benzoate), with acetonitrile in the presence of a strong base.[1][2]
Q2: Which base is recommended for the Claisen condensation in this synthesis?
A2: Strong, non-nucleophilic bases are essential for promoting the Claisen condensation. Sodium hydride (NaH) is a frequently used base for this transformation and is particularly effective as it drives the reaction equilibrium forward by producing hydrogen gas, which evolves from the reaction.[3] Other strong bases like sodium amide or potassium tert-butoxide can also be employed.[4][5]
Q3: What are the primary safety concerns when using sodium hydride on a large scale?
A3: Sodium hydride is a flammable solid that reacts violently with water and moisture, releasing hydrogen gas which can ignite.[6] On a large scale, meticulous handling procedures are required to prevent accidents. Key safety measures include using an inert atmosphere (nitrogen or argon), ensuring all equipment is rigorously dried, and utilizing specialized handling techniques like pre-packaged, dissolvable bags to minimize exposure and risk of ignition.[6]
Q4: What is the role of the trifluoromethoxy group in the stability of the final product?
A4: The trifluoromethoxy (-OCF3) group generally enhances the thermal and metabolic stability of organic molecules. The strong carbon-fluorine bonds contribute to this increased stability, which is a desirable property for pharmaceutical intermediates.
Q5: What are the expected side reactions during the synthesis?
A5: Common side reactions in Claisen-type condensations include self-condensation of the starting ester, and for some substrates, the formation of byproducts. In the context of using acetonitrile and sodium hydride, there is a possibility of side reactions involving the solvent itself. It is also important to consider that with strong bases, hydrolysis of the ester or the nitrile can occur if water is present.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Base | Ensure the sodium hydride is fresh and has been stored under an inert atmosphere. Perform a small-scale test reaction to confirm the activity of the base. | Sodium hydride can be deactivated by moisture. Using an inactive base will result in incomplete or no reaction. |
| Presence of Moisture | Rigorously dry all glassware and solvents before use. Work under a dry, inert atmosphere (nitrogen or argon). | Water will quench the strong base and can lead to hydrolysis of the ester starting material. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While the reaction is often run at elevated temperatures to ensure completion, excessively high temperatures can lead to degradation. | Temperature control is critical for reaction kinetics and minimizing side reactions. |
| Inefficient Mixing | In a large-scale reaction, ensure adequate agitation to maintain a homogenous suspension of the sodium hydride. | Poor mixing can lead to localized "hot spots" and incomplete reaction. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants and base. An excess of acetonitrile is often used. | The ratio of reactants can significantly impact the reaction outcome and yield. |
Issue 2: Impurities and Byproduct Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Self-Condensation of Ester | Add the ester slowly to the mixture of sodium hydride and acetonitrile. | This minimizes the concentration of the ester, favoring the cross-condensation with acetonitrile. |
| Hydrolysis of Product/Reactants | Maintain strictly anhydrous conditions throughout the reaction and work-up. | The presence of water can lead to the formation of 4-(trifluoromethoxy)benzoic acid and other hydrolysis byproducts. |
| Acetonitrile Side Reactions | Consider alternative strong, non-nucleophilic bases if acetonitrile-derived impurities are a significant issue. | While less common, the solvent can sometimes participate in side reactions under strongly basic conditions. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure it goes to completion. | Unreacted starting materials will contaminate the final product. |
Quantitative Data
The following tables present illustrative data for the scale-up of this compound synthesis. This data is hypothetical and intended for guidance purposes.
Table 1: Effect of Base on Reaction Yield and Purity
| Base | Scale (moles of ester) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Sodium Hydride (60% in oil) | 1 | 6 | 85 | 98 |
| Sodium Hydride (60% in oil) | 10 | 8 | 82 | 97 |
| Potassium tert-butoxide | 1 | 8 | 78 | 96 |
| Potassium tert-butoxide | 10 | 10 | 75 | 95 |
Table 2: Impact of Solvent Choice on Reaction Outcome
| Solvent | Scale (moles of ester) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Toluene | 1 | 6 | 85 | 98 |
| Tetrahydrofuran (THF) | 1 | 8 | 80 | 97 |
| Toluene | 10 | 8 | 82 | 97 |
| Tetrahydrofuran (THF) | 10 | 10 | 78 | 96 |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Brine
Equipment:
-
Appropriately sized glass-lined reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel
-
Heating/cooling mantle
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and thoroughly dried. Purge the reactor with dry nitrogen for at least one hour.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with anhydrous toluene and sodium hydride (60% dispersion in mineral oil).
-
Acetonitrile Addition: Begin agitation and add anhydrous acetonitrile to the reactor via the addition funnel over 30 minutes, maintaining the temperature below 30°C.
-
Ester Addition: Slowly add ethyl 4-(trifluoromethoxy)benzoate to the reaction mixture over 2-3 hours, maintaining the temperature between 25-30°C. A controlled addition is crucial to manage the exotherm and hydrogen evolution.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting ester is consumed.
-
Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully quench the excess sodium hydride by the dropwise addition of isopropanol until hydrogen evolution ceases.
-
Work-up: Slowly add deionized water to the quenched reaction mixture, keeping the temperature below 20°C. Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer to 0-5°C and acidify with concentrated hydrochloric acid to a pH of 2-3. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid and wash with cold deionized water until the filtrate is neutral. Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route is a Claisen condensation reaction. This involves the reaction of an ester, typically ethyl 4-(trifluoromethoxy)benzoate, with acetonitrile in the presence of a strong base.
Q2: Which base is most effective for this reaction?
A2: Strong, non-nucleophilic bases are generally preferred to maximize yield and minimize side reactions. Sodium hydride (NaH) and sodium amide (NaNH2) are often effective choices. The use of alkoxide bases like sodium ethoxide can also be employed, but care must be taken to use the corresponding alkoxide to the ester's alcohol portion to prevent transesterification.[1][2]
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors, including incomplete deprotonation of acetonitrile, side reactions, or issues with reactant purity. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q4: What are the common side reactions to be aware of?
A4: Common side reactions include the self-condensation of the starting ester (if it has enolizable α-hydrogens, which is not the case for ethyl 4-(trifluoromethoxy)benzoate), and hydrolysis of the ester or the nitrile product if water is present.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the product would indicate reaction progression.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Base | Use a fresh batch of the strong base. Sodium hydride, for instance, can become inactive upon exposure to air and moisture. |
| Insufficient Base | Ensure at least one full equivalent of base is used. The reaction requires a stoichiometric amount of base to drive the equilibrium towards the product.[3] |
| Presence of Moisture | This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While initial deprotonation may be performed at a lower temperature, the reaction may require heating to proceed at a reasonable rate. Experiment with gradually increasing the reaction temperature. |
| Impure Reactants | Ensure the purity of your starting materials, ethyl 4-(trifluoromethoxy)benzoate and acetonitrile. Impurities can inhibit the reaction. |
Problem 2: Formation of Multiple Products (Observed by TLC or NMR)
| Possible Cause | Suggested Solution |
| Transesterification | If using an alkoxide base, ensure it corresponds to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester). |
| Hydrolysis of Product | Work-up conditions should be carefully controlled. Acidic work-up should be performed at low temperatures to minimize hydrolysis of the β-ketonitrile product. |
| Self-Condensation of Acetonitrile | While less common, it can occur. Ensure slow addition of the deprotonating agent to the acetonitrile solution. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion during Work-up | Add a small amount of brine to the aqueous layer to break up emulsions. |
| Product is an Oil | If the product does not precipitate upon acidification, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution from low to high polarity may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of Ethyl 4-(trifluoromethoxy)benzoate
This protocol describes a standard esterification procedure for the synthesis of the starting material.
Materials:
-
4-(trifluoromethoxy)benzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(trifluoromethoxy)benzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound
This protocol is a general procedure based on the Claisen condensation.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetonitrile
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, wash sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the sodium hydride suspension to 0 °C and add anhydrous acetonitrile dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of ethyl 4-(trifluoromethoxy)benzoate in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated ammonium chloride solution.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables provide hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 65 | 6 | 85 |
| 2 | NaNH2 | Toluene | 80 | 6 | 80 |
| 3 | NaOEt | Ethanol | 78 | 8 | 65 |
| 4 | LDA | THF | -78 to 25 | 4 | 75 |
Table 2: Effect of Solvent on Reaction Yield with NaH as Base
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 65 | 6 | 85 |
| 2 | Toluene | 80 | 6 | 78 |
| 3 | Dioxane | 100 | 5 | 82 |
| 4 | Acetonitrile | 80 | 8 | 70 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
This technical support center provides guidance on the stability, storage, and handling of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend refrigeration at 2-8°C in a dry, sealed environment. It is also advised to store the compound in a dark place.[2]
Q2: Is this compound stable at room temperature?
While the compound should be stored under cool conditions for long-term stability, it may be shipped at room temperature in the continental US, though this can vary elsewhere. For prolonged storage, refrigeration is recommended.
Q3: What materials are incompatible with this compound?
The compound should not be stored or handled with strong oxidizing agents or strong acids.[1]
Q4: What are the known hazardous decomposition products?
Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (hydrocyanic acid), and hydrogen fluoride.[1]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
It is recommended to wear protective gloves, protective clothing, and eye/face protection.[1][2] Handling should be performed in a well-ventilated area, and if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound Discoloration | Exposure to light, air, or incompatible materials. | Store in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Ensure storage area is free from incompatible substances. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | Verify storage conditions and handling procedures. Perform a purity check using an appropriate analytical method before use. |
| Low Assay Purity | Gradual decomposition over time or exposure to adverse conditions. | If purity is a concern, it is advisable to purify the compound before use. Always use a fresh batch for critical experiments if possible. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Preparation of Sample Solution:
-
Dissolve an accurately weighed amount of the test sample in acetonitrile to achieve a concentration within the calibration curve range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area.
-
Visual Guides
References
Technical Support Center: Reactions Involving β-Ketonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-ketonitriles. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of these versatile compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Synthesis & Reaction Optimization
Question 1: My β-ketonitrile synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in β-ketonitrile synthesis, typically achieved through the acylation of nitriles with esters or lactones, are a frequent issue. Several factors can contribute to this problem. Here's a systematic guide to troubleshooting and optimization.
Common Causes for Low Yield:
-
Incomplete Deprotonation of the Nitrile: The reaction relies on the generation of a nitrile anion, which acts as the nucleophile. If the base is not strong enough or is used in insufficient quantity, the initial deprotonation will be incomplete.
-
Side Reactions: Several side reactions can consume starting materials or the desired product, reducing the overall yield. These include self-condensation of the ester (Claisen condensation), dimerization or polymerization of the β-ketonitrile product, and hydrolysis of the ester or nitrile.[1]
-
Poor Solubility of Reagents: The base or the nitrile salt may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.[1]
-
Suboptimal Reaction Temperature: High temperatures can promote side reactions and decomposition of the product, while temperatures that are too low may result in a sluggish reaction.[1]
-
Presence of Protic Impurities: Water or other protic impurities can quench the strong base and the nitrile anion, halting the reaction.
Troubleshooting and Optimization Strategies:
-
Choice of Base and Stoichiometry: Strong, non-nucleophilic bases are generally preferred. Potassium tert-butoxide (KOt-Bu) and sodium hydride (NaH) are commonly used.[1] It's often necessary to use at least two equivalents of the base, as the β-ketonitrile product is more acidic than the starting nitrile and will be deprotonated by the base.[1]
-
Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often effective. The choice of solvent can significantly impact the yield.[1]
-
Use of Additives: The addition of a catalytic amount of a protic solvent like isopropanol (IPA) can surprisingly improve yields by increasing the solubility of the base and the nitrile salt, and by suppressing enolization and subsequent side reactions.[1] Crown ethers, such as 18-crown-6, can also enhance reaction rates by suppressing ion-pairing.[1]
-
Temperature Control: Reactions are often performed at room temperature or with gentle heating.[2] However, heating above room temperature can sometimes be detrimental to the yield.[1] The optimal temperature should be determined empirically for each specific reaction.
-
Reaction Work-up: The reaction should be quenched carefully, typically by the addition of a dilute aqueous acid (e.g., HCl) to neutralize the excess base.[2][3] The pH should be carefully controlled during work-up, ideally keeping it between 3 and 8 to avoid acid- or base-catalyzed degradation of the product.[3]
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the impact of different bases and solvents on the yield of β-ketonitriles, based on literature data.
| Target β-Ketonitrile | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3-Oxopentanenitrile | Ethyl propionate, Acetonitrile | Sodium Hydride | Benzene | Not Specified | Boiling | 52 | [3] |
| 2-Methyl-3-oxobutanenitrile | Ethyl acetate, Propionitrile | Sodium Hydride | Benzene | Not Specified | Not Specified | 34 | [3] |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate, Acetonitrile | Sodium Methoxide | Acetonitrile | 3 hours | Reflux | 58 | [3] |
| 2-Phenylacetoacetonitrile | Benzyl cyanide, Ethyl acetate | Sodium Ethoxide | Absolute Ethanol | Not Specified | Not Specified | 59-64 | [2] |
Experimental Protocol: General Procedure for the Synthesis of β-Ketonitriles from Esters and Acetonitrile
This protocol is a general guideline for the synthesis of β-ketonitriles via the acylation of acetonitrile with an ester using sodium hydride as the base.
Materials:
-
Ester (1.0 eq)
-
Acetonitrile (1.0-1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous solvent (e.g., THF, Benzene)
-
Dilute Hydrochloric Acid (1 M HCl) for work-up
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the sodium hydride dispersion.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe.
-
Nitrile Addition: Slowly add the acetonitrile to the stirred suspension of sodium hydride.
-
Heating: Heat the mixture to reflux.
-
Ester Addition: Add the ester dropwise to the refluxing mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Continue refluxing the reaction mixture until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is neutral.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude β-ketonitrile by vacuum distillation, flash column chromatography, or crystallization.
-
Mandatory Visualization: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in β-ketonitrile synthesis.
Question 2: I am observing the formation of a viscous material or a solid precipitate in my reaction. What is happening and how can I prevent it?
Answer: The formation of a viscous material or an unexpected precipitate during a β-ketonitrile synthesis often indicates polymerization or dimerization of the product.[1] These side reactions are typically promoted by the basic reaction conditions.
Prevention Strategies:
-
Temperature Control: Maintain a lower reaction temperature to disfavor polymerization, which is often an exothermic process.
-
Use of Additives: The addition of a small amount of isopropanol (IPA) can quench reactive enolates and alkoxide anions, thereby reducing the occurrence of intermolecular aldol-type reactions that can lead to dimerization and polymerization.[1]
-
Controlled Reagent Addition: Slow, dropwise addition of the ester to the nitrile anion solution can help to maintain a low concentration of the β-ketonitrile product at any given time, minimizing its self-reaction.
-
Immediate Work-up: Once the reaction is complete, as determined by TLC or other monitoring methods, proceed with the acidic work-up immediately to neutralize the base and prevent further side reactions.
II. Purification
Question 3: I am having difficulty purifying my β-ketonitrile. What are the recommended purification methods?
Answer: The purification of β-ketonitriles can be challenging due to their potential for thermal instability and, in some cases, their semi-volatile nature.[1] The choice of purification method depends on the physical properties of the specific β-ketonitrile (e.g., solid or liquid, boiling point) and the nature of the impurities.
Recommended Purification Techniques:
-
Flash Column Chromatography: This is a versatile method for purifying both liquid and solid β-ketonitriles. A silica gel stationary phase is commonly used with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) as the eluent.
-
Vacuum Distillation: For liquid β-ketonitriles with sufficient thermal stability, vacuum distillation can be an effective method for purification, especially on a larger scale. It is important to determine the boiling point under reduced pressure to avoid decomposition at high temperatures.
-
Crystallization/Recrystallization: If the β-ketonitrile is a solid, crystallization or recrystallization can be a highly effective purification technique to obtain a product of high purity.[4][5][6][7]
-
Solvent Selection: The ideal solvent is one in which the β-ketonitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[6]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. The crystals can then be collected by filtration.[6]
-
Mandatory Visualization: Purification Workflow
Caption: Decision workflow for selecting a suitable purification method for β-ketonitriles.
III. Stability & Degradation
Question 4: My β-ketonitrile seems to be degrading during work-up or storage. What are the likely degradation pathways and how can I improve its stability?
Answer: β-Ketonitriles can be susceptible to degradation, particularly under harsh pH conditions or at elevated temperatures. The primary degradation pathways are hydrolysis and decarboxylation.
1. Hydrolysis:
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, typically requiring heat.[8]
-
Ester Hydrolysis (from synthesis): If the starting material is an ester, residual base from the synthesis can catalyze its hydrolysis to the corresponding carboxylic acid, which can complicate purification.[1]
Prevention of Hydrolysis:
-
Neutral Work-up: During the work-up of the synthesis reaction, carefully adjust the pH to be near neutral (pH 6-8) after quenching the base.[3]
-
Anhydrous Conditions: Store purified β-ketonitriles under anhydrous conditions to prevent water-mediated degradation.
-
Avoid Strong Acids and Bases: Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures.
2. Decarboxylation:
While β-ketonitriles themselves do not have a carboxylic acid group to directly undergo decarboxylation, if the nitrile group is first hydrolyzed to a carboxylic acid, the resulting β-keto acid is highly prone to decarboxylation upon heating, yielding a ketone and carbon dioxide.[9][10]
Prevention of Decarboxylation:
-
Prevent Hydrolysis: The most effective way to prevent decarboxylation is to prevent the initial hydrolysis of the nitrile group.
-
Moderate Temperatures: Avoid excessive heating during purification and storage.
General Stability Recommendations:
-
Storage: Store purified β-ketonitriles in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
pH Control: When using β-ketonitriles in subsequent reactions, consider the pH of the reaction medium and the stability of your specific compound under those conditions.
Mandatory Visualization: Degradation Pathways
Caption: Potential degradation pathways for β-ketonitriles.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
avoiding common pitfalls in the synthesis of trifluoromethoxy-containing compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethoxy-containing compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Reaction Yield
Question: My trifluoromethoxylation reaction is resulting in a low yield or no product at all. What are the common causes and potential solutions?
Answer: Low or no yield is a frequent challenge and can stem from several factors related to your reagents, reaction conditions, or substrate.
-
Reagent Quality and Stability: Many trifluoromethoxylating reagents are sensitive to moisture and can degrade over time.[1][2] Ensure you are using a fresh, high-purity reagent. Some reagents are thermally unstable and require specific storage and handling conditions.[3][4]
-
Initiator/Catalyst Inactivity: For reactions requiring an initiator or catalyst, its activity is critical. For instance, fluoride initiators like TBAF are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and completely dry reaction conditions.
-
Improper Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For some systems, solvents like DMF have been shown to accelerate reactions and improve yields.[1]
-
Temperature: Many trifluoromethoxylation reactions have a narrow optimal temperature range. Deviation from this can lead to decomposition of reagents or starting materials, or a complete halt of the reaction.[4]
-
Anhydrous Conditions: Water can deactivate many of the reagents and catalysts used in these syntheses. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.[1]
-
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethoxylation reactions. For less reactive substrates, you may need to employ more forceful reaction conditions or switch to a more potent reagent system.[1]
Problem: Reaction Stalls Before Completion
Question: My reaction starts but then stalls before all the starting material is consumed. What could be the cause?
Answer: Reaction stalling is often due to the deactivation of the catalyst or initiator, or the presence of inhibitors.
-
Catalyst/Initiator Deactivation: This is a common issue with moisture-sensitive catalysts.[1] Rigorous exclusion of water is paramount. It may be necessary to add the catalyst in portions throughout the reaction.
-
Presence of Inhibitors: Trace impurities in your starting material, reagents, or solvent can sometimes act as inhibitors. Purifying your starting materials and using high-purity solvents can help mitigate this issue.
Problem: Formation of Side Products
Question: I am observing significant formation of unintended side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common pitfall. The nature of the side product can give clues as to the problem.
-
Silyl Enol Ether Formation: When working with enolizable ketones, the formation of silyl enol ethers as byproducts can be a significant issue.[1]
-
Chlorinated Side Products: In reactions using certain reagents like XtalFluor-E and trichloroisocyanuric acid (TCCA), chlorination of electron-rich substrates can occur.[5] In such cases, replacing TCCA with a non-chlorinating co-oxidant like N-fluorosulfonimide (NFSI) can prevent this unwanted side reaction.[5]
-
Hydrodefluorination: In some cases, the desired trifluoromethoxy group can be lost through hydrodefluorination, leading to the formation of difluoro- or monofluoromethyl ethers. This can sometimes be suppressed by careful control of the reaction pH and avoiding strongly basic or reducing conditions during workup.
Frequently Asked Questions (FAQs)
Question: How do I choose the right trifluoromethoxylation reagent for my substrate?
Answer: The choice of reagent depends on several factors, including the nature of your substrate (e.g., alcohol, phenol, arene), the desired transformation (e.g., O-trifluoromethylation, C-H trifluoromethoxylation), and the functional groups present in your molecule.
-
For O-trifluoromethylation of alcohols and phenols: Electrophilic trifluoromethylating agents like Togni's reagents and Umemoto's reagents are commonly used.[3][6]
-
For C-H trifluoromethoxylation of arenes and heteroarenes: Methods employing silver salts and a trifluoromethoxide source have shown promise for late-stage functionalization.[7][8]
-
For nucleophilic trifluoromethoxylation: Reagents that can deliver a trifluoromethoxide anion are required. However, the trifluoromethoxide anion is highly unstable, making direct handling difficult.[9][10] In situ generation is often employed.
Question: What are the main safety precautions to consider when working with trifluoromethoxylation reagents?
Answer: Many trifluoromethoxylation reagents and their precursors are highly toxic, corrosive, and/or reactive.
-
Toxicity: Reagents like trifluoromethyl hypofluorite (CF3OF) are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]
-
Thermal Stability: Some reagents are thermally unstable and should not be heated as solids.[2] Always consult the safety data sheet (SDS) for the specific reagent you are using.
-
Pressure Build-up: Reactions involving gaseous reagents or those that generate gaseous byproducts should be conducted in appropriate pressure-rated equipment.
Question: How can I purify my trifluoromethoxy-containing compound?
Answer: Purification can be challenging due to the unique properties of the trifluoromethoxy group.
-
Chromatography: Flash column chromatography on silica gel is a common method for the purification of many trifluoromethoxy-containing compounds.[1]
-
Distillation: For volatile compounds, distillation can be an effective purification technique.
-
Gas Chromatography: For gaseous products, purification can be achieved by selective adsorption or cryogenic trapping.[12]
Quantitative Data Summary
Table 1: Comparison of Reagents for the O-Trifluoromethylation of Phenols
| Reagent/System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Togni Reagent II | 4-Methoxyphenol | Cs2CO3 | CH2Cl2 | rt | 1 | 95 | [13] |
| Umemoto Reagent | 4-Nitrophenol | i-Pr2NEt | CH2Cl2 | -78 to rt | 1 | 85 | [3] |
| AgF2/Selectfluor/TFMS | 4-Phenylphenol | - | MeCN | 10 | 12 | 78 | [14] |
Table 2: Optimization of C-H Trifluoromethoxylation of 1,3-Dimethoxybenzene
| Silver Salt | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| AgF | Selectfluor | CsF | DMC | 35 | 55 | [7] |
| AgF2 | Selectfluor | CsF | DMC | 35 | 82 | [7] |
| Ag2O | Selectfluor | CsF | DMC | 35 | 41 | [7] |
| AgF2 | K2S2O8 | CsF | DMC | 35 | 75 | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for O-Trifluoromethylation of a Phenol using Togni's Reagent II
-
To a solution of the phenol (1.0 mmol) and cesium carbonate (0.1 mmol) in anhydrous dichloromethane (5 mL) is added Togni's Reagent II (1.1 mmol) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Protocol 2: General Procedure for Silver-Mediated C-H Trifluoromethoxylation of an Arene
-
To a mixture of the arene (0.5 mmol), silver(I) fluoride (1.0 mmol), and cesium fluoride (1.5 mmol) in a sealed tube is added a solution of trifluoromethyl arylsulfonate (TFMS, 1.5 mmol) and Selectfluor (1.0 mmol) in dimethyl carbonate (DMC, 2.5 mL) under an inert atmosphere.
-
The reaction mixture is stirred at 35 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to provide the trifluoromethoxylated arene.[14]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision tree for reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Nitriles in Organic Synthesis
Welcome to the technical support center for the purification of polar nitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar nitriles in an organic synthesis setting.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of polar nitriles.
Issue 1: Persistent Impurities After Purification
Q: I've purified my polar nitrile, but I still see impurities in the final product. What should I do?
A: Persistent impurities are a common issue. The approach to remove them depends on the nature of the impurity. Here are some common scenarios and troubleshooting steps:
-
Unreacted Starting Materials: If starting materials have significantly different polarities from your product, column chromatography is often effective for their removal.[1] If the polarities are similar, consider optimizing the reaction to drive it to completion or explore alternative purification techniques.
-
Hydrolysis Products (Amides/Carboxylic Acids): Nitriles can hydrolyze to amides and carboxylic acids, especially in the presence of acid or base at elevated temperatures.[2]
-
Amides: Amides are generally more polar than the corresponding nitriles and can often be separated by silica gel column chromatography.[1][3]
-
Carboxylic Acids: An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[1]
-
-
Polymeric Byproducts: Polymeric materials are often non-polar and can sometimes be removed by precipitation or filtration.[3]
-
Residual Solvents: High-boiling point solvents can be difficult to remove. Drying the purified product under high vacuum, potentially with gentle heating, can help.
Issue 2: Challenges with Column Chromatography
Q: My polar nitrile either streaks badly on the TLC plate or elutes too quickly from the silica gel column with all the impurities. How can I improve my chromatographic separation?
A: The high polarity of nitriles can indeed make silica gel chromatography challenging. Here are several strategies to overcome this:
-
Solvent System Optimization: The choice of eluent is critical.
-
For highly polar nitriles, you may need to use a more polar solvent system. Consider starting with 100% ethyl acetate or a mixture of dichloromethane and methanol (e.g., 5% methanol in dichloromethane).[3]
-
A gradient elution, where the polarity of the solvent is gradually increased, can improve separation between compounds with similar polarities.[3]
-
-
Alternative Stationary Phases: If silica gel proves ineffective, consider other stationary phases:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[6][7][8] It typically uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[5][7]
-
Compound Instability on Silica: Test for degradation by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting.[3] If degradation occurs, using a less acidic stationary phase like neutral alumina or switching to a non-chromatographic purification method is recommended.
Issue 3: Difficulties with Recrystallization
Q: I'm trying to recrystallize my solid polar nitrile, but I'm having trouble getting pure crystals. What could be going wrong?
A: Recrystallization relies on the difference in solubility of your compound and impurities at different temperatures. Here are some common pitfalls and their solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve your nitrile completely when hot but sparingly when cold.[2][9]
-
Perform small-scale solubility tests with a range of solvents to find the best one. Common choices for polar molecules include ethanol, isopropanol, and acetone.[10][11]
-
If a single solvent isn't effective, a solvent pair can be used. This typically involves a solvent in which the nitrile is soluble and another in which it is insoluble.[3][10] Common pairs include ethanol-water and diethyl ether-hexane.[3][12]
-
-
Premature Crystallization: If the nitrile crystallizes too early, for example, in the filter funnel during hot filtration, impurities can be trapped. Using a heated funnel can prevent this.[9]
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the growth of larger, purer crystals.[9]
-
"Oiling Out": Sometimes, instead of forming crystals, the compound separates as a liquid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[11] If this occurs, try adding more solvent or using a lower-boiling point solvent.
Issue 4: Problems with Distillation
Q: I've distilled my liquid polar nitrile, but it's still not pure. What could be the issue?
A: Distillation separates liquids based on their boiling points. Here are some common issues when distilling polar nitriles:
-
Azeotrope Formation: Your nitrile may form an azeotrope with impurities, meaning they boil at a constant temperature and cannot be separated by simple distillation.[13] Adding a third component (a technique known as azeotropic distillation) can sometimes break the azeotrope. For example, adding methanol can help remove hydrocarbon impurities from some nitriles.[13]
-
Persistent Water Contamination: Water can be a stubborn impurity.
-
Ensure you are using an efficient drying agent (e.g., anhydrous magnesium sulfate, calcium chloride, or molecular sieves) and allowing sufficient drying time before distillation.[2]
-
If the nitrile forms an azeotrope with water, azeotropic distillation with a solvent like toluene can be used to remove the water.
-
-
Decomposition at High Temperatures: Some nitriles may decompose at their atmospheric boiling point. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and can prevent decomposition.[3]
-
Hydrolysis: As mentioned earlier, nitriles can hydrolyze. If this is suspected, perform the distillation under neutral conditions and at the lowest possible temperature (i.e., under vacuum).[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude polar nitrile products? A1: Common impurities include unreacted starting materials, byproducts from the synthesis (such as amides or carboxylic acids from hydrolysis), polymeric materials, and residual solvents.[1][3]
Q2: How do I choose the right purification method for my polar nitrile? A2: The choice depends on the physical state of your nitrile and the nature of the impurities.
-
For solid nitriles: Recrystallization is often a good first choice if a suitable solvent can be found. Column chromatography can be used if recrystallization is unsuccessful or if impurities have very different polarities.
-
For liquid nitriles: Distillation is suitable for separating components with different boiling points. If boiling points are too close or if the compound is heat-sensitive, column chromatography is a better option.
Q3: My polar nitrile is water-soluble. How can I purify it using chromatography? A3: For water-soluble nitriles, traditional reversed-phase chromatography may not provide sufficient retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which allows for the retention and separation of very polar compounds.[5][6][7]
Data Presentation
Table 1: Common Solvents for Purification of Polar Nitriles
| Solvent | Boiling Point (°C) | Polarity Index | Common Applications |
| Water | 100.0 | 10.2 | Recrystallization (often in a solvent pair)[11][12] |
| Methanol | 64.7 | 5.1 | Column Chromatography, Recrystallization[11] |
| Ethanol | 78.4 | 4.3 | Recrystallization[11] |
| Acetonitrile | 81.6 | 5.8 | HILIC, Recrystallization |
| Acetone | 56.2 | 5.1 | Recrystallization[11] |
| Ethyl Acetate | 77.1 | 4.4 | Column Chromatography, Recrystallization[11] |
| Dichloromethane | 39.8 | 3.1 | Column Chromatography |
| Toluene | 110.6 | 2.4 | Azeotropic Distillation, Recrystallization |
| Hexane | 68.7 | 0.1 | Column Chromatography (as a non-polar component), Recrystallization (in a solvent pair)[11] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina).
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Begin elution with the least polar solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.[3]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the nitrile is highly soluble at high temperatures and poorly soluble at low temperatures.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[2][3]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][9]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[3]
Protocol 3: General Procedure for Fractional Distillation
-
Washing and Drying: Wash the crude liquid nitrile with an appropriate aqueous solution (e.g., 5% sodium bicarbonate) to remove acidic or basic impurities, followed by a water wash. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).[2]
-
Filtration: Filter the dried nitrile into a round-bottom flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a fractionating column.
-
Distillation: Heat the flask gently. Discard the initial low-boiling fraction (forerun). Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure nitrile.[2] For heat-sensitive compounds, perform the distillation under reduced pressure.
Visualizations
Caption: General purification workflow for polar nitriles.
Caption: Troubleshooting logic for column chromatography of polar nitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions with 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. The following information is designed to address common issues encountered during the workup and purification of reactions involving this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Recovery After Aqueous Workup
-
Question: I performed an aqueous workup, but I can't find my product in the organic layer. What could have gone wrong?
-
Answer: There are several possibilities:
-
Product Solubility: Your product, this compound, or a derivative, might have some solubility in the aqueous layer, especially if the aqueous phase is basic and the product can form a water-soluble enolate.[1] To check this, carefully acidify the aqueous layer with dilute HCl and see if a precipitate forms. If it does, you can extract the aqueous layer again with a suitable organic solvent.
-
Emulsion Formation: An emulsion may have formed between the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Reaction Failure: It's also possible the reaction did not proceed as expected. Before the workup, it is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm product formation.[2]
-
Issue 2: Oily or Impure Product After Solvent Evaporation
-
Question: After removing the solvent, my product is an oil and the crude NMR looks messy. How can I purify it?
-
Answer: An oily or impure product is common after the initial workup. Here are the recommended purification strategies:
-
Column Chromatography: Flash column chromatography is the most common method for purifying compounds like β-ketonitriles. A typical stationary phase is silica gel, and the mobile phase (eluent) would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal eluent ratio should be determined by TLC analysis.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective purification method. You will need to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation could be an option. However, for a relatively complex molecule like this, thermal decomposition might be a concern.
-
Issue 3: The TLC of the Reaction Mixture Changes After Workup
-
Question: My reaction seemed to have worked based on TLC, but after the workup, the TLC plate looks different, and my desired product spot has disappeared or diminished. What happened?
-
Answer: This suggests that your product may be unstable to the workup conditions.[1]
-
Acid/Base Sensitivity: β-Ketonitriles can be sensitive to both acidic and basic conditions.[1] For example, a basic wash could deprotonate the acidic methylene group, leading to side reactions. An acidic wash could potentially hydrolyze the nitrile group. To test for this, you can take a small aliquot of the reaction mixture before workup and expose it to the acidic and basic solutions you plan to use, then analyze the results by TLC.
-
Alternative Quenching/Washing: If you identify sensitivity, consider using a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids or bases. Washing with brine is generally a safe option to remove water without altering the pH significantly.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction involving this compound?
A1: A general workup procedure would be as follows:
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a quenching solution (e.g., water, saturated NH₄Cl solution) to neutralize any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to form two distinct layers. Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate and drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
Q2: What are some common side products I should be aware of?
A2: Depending on the reaction conditions, you might encounter side products resulting from:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the trifluoromethoxy group can also be susceptible to hydrolysis under harsh conditions.
-
Decarboxylation: β-Ketonitriles can undergo decarboxylation (loss of the CN group) under certain conditions.
-
Self-condensation: In the presence of a strong base, the molecule could undergo self-condensation reactions.
Q3: How can I effectively remove a common reagent like triphenylphosphine oxide after a reaction?
A3: Triphenylphosphine oxide is a common byproduct in reactions like the Wittig or Mitsunobu reaction. It can be challenging to remove due to its polarity. A useful technique is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like a mixture of pentane and ether, and then filter it through a plug of silica gel. The less polar product will elute with the solvent, while the more polar triphenylphosphine oxide will remain on the silica.[3]
Data Presentation
The following tables provide hypothetical data to illustrate how to present quantitative results from workup and purification experiments.
Table 1: Comparison of Extraction Solvents on Product Recovery
| Extraction Solvent | Volume (mL) | Number of Extractions | Crude Yield (%) | Purity by NMR (%) |
| Ethyl Acetate | 3 x 50 | 3 | 85 | 75 |
| Dichloromethane | 3 x 50 | 3 | 82 | 78 |
| Diethyl Ether | 3 x 50 | 3 | 75 | 70 |
Table 2: Optimization of Column Chromatography Conditions
| Eluent System (Hexane:Ethyl Acetate) | Silica Gel Mesh Size | Crude Loading (mg) | Isolated Yield (%) | Purity by HPLC (%) |
| 9:1 | 230-400 | 100 | 65 | 98 |
| 8:2 | 230-400 | 100 | 72 | 95 |
| 7:3 | 230-400 | 100 | 68 | 92 |
Experimental Protocols
A detailed experimental protocol for a generic purification by column chromatography is provided below.
Protocol: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.
-
Elution: Add the chosen eluent system to the top of the column and apply pressure to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the logical workflows for a standard workup procedure and a troubleshooting decision-making process.
Caption: A typical experimental workflow for the workup of an organic reaction.
Caption: A decision tree for troubleshooting common workup issues.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For Immediate Release
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of synthesized entities. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a compound of interest due to its potential applications stemming from the unique electronic properties of the trifluoromethoxy group.
Due to the limited availability of public domain experimental spectra for this compound, this guide presents a detailed predicted NMR analysis for the target compound. This predicted data is then objectively compared with experimental data for structurally analogous compounds, providing a valuable reference for researchers in the field. The alternatives chosen for comparison are 3-oxo-3-phenylpropanenitrile and 3-(4-methoxyphenyl)-3-oxopropanenitrile, allowing for an examination of the influence of the para-substituent on the phenyl ring on the NMR spectra.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for 3-oxo-3-phenylpropanenitrile and 3-(4-methoxyphenyl)-3-oxopropanenitrile.
Table 1: ¹H NMR Data Comparison
| Compound | Methylene Protons (-CH₂-) (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~ 4.1 (s, 2H) | ~ 8.1 (d, 2H), ~ 7.4 (d, 2H) | - |
| 3-oxo-3-phenylpropanenitrile (Experimental) | 4.03 (s, 2H) | 7.98 (d, 2H), 7.68 (t, 1H), 7.53 (t, 2H) | - |
| 3-(4-methoxyphenyl)-3-oxopropanenitrile (Experimental) | 3.95 (s, 2H) | 7.95 (d, 2H), 7.01 (d, 2H) | 3.89 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Data Comparison
| Compound | Methylene Carbon (-CH₂-) (ppm) | Cyano Carbon (-CN) (ppm) | Carbonyl Carbon (C=O) (ppm) | Aromatic Carbons (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~ 29 | ~ 114 | ~ 185 | ~ 153 (q, ¹JCF), ~ 132, ~ 131, ~ 121, ~ 120 (q, ¹JCF, -OCF₃) | - |
| 3-oxo-3-phenylpropanenitrile (Experimental) | 29.3 | 114.6 | 186.8 | 134.8, 134.2, 129.2, 128.6 | - |
| 3-(4-methoxyphenyl)-3-oxopropanenitrile (Experimental) | 29.1 | 114.9 | 185.1 | 164.5, 131.0, 127.3, 114.3 | 55.6 (-OCH₃) |
Discussion of Spectral Features
The predicted ¹H NMR spectrum of this compound is expected to show a singlet for the methylene protons and two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethoxy group is anticipated to shift the signals of the aromatic protons downfield compared to the unsubstituted analog.
In the ¹³C NMR spectrum, the key features will be the quaternary carbon of the trifluoromethoxy group, which will appear as a quartet due to coupling with the fluorine atoms, and the ipso-carbon attached to this group, which will also exhibit coupling. The chemical shifts of the carbonyl and cyano carbons are expected to be in a similar range to the comparative compounds.
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the NMR analysis of a small organic molecule like this compound.
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is as follows.[1]
1. Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid signals from contaminants.
-
Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used. The choice of solvent will depend on the solubility of the compound.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Procedure: The accurately weighed sample is dissolved in the deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR Parameters:
-
A standard single-pulse experiment is generally used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is employed to ensure full relaxation of the protons.
-
-
¹³C NMR Parameters:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
The spectral width should cover the expected range for carbon chemical shifts (typically 0-220 ppm).
-
3. Data Processing
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak identification.
-
The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
References
Mass Spectrometry Analysis: A Comparative Guide for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile and Structural Analogs
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of small molecule compounds, this guide provides a comparative overview of the mass spectrometry data for 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile and its structural analogs. This guide includes key identifying mass spectral data, a standardized experimental protocol for analysis, and a visual workflow to aid in experimental design.
Data Presentation: Comparative Mass Spectrometry Data
The following tables summarize the key mass spectrometry data for this compound and selected alternative compounds. This allows for a direct comparison of their fundamental mass spectral properties.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₆F₃NO₂ | 229.16[1][2] |
| 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | C₁₀H₆F₃NO | 213.16 |
| 3-Oxo-3-phenylpropanenitrile | C₉H₇NO | 145.16[3] |
| 4'-(Trifluoromethoxy)acetophenone | C₉H₇F₃O₂ | 204.15[4] |
| 4'-(Trifluoromethyl)acetophenone | C₉H₇F₃O | 188.15[5] |
Table 2: Predicted Mass Spectrometry Data for Adducts of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile [6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.04743 | 140.8 |
| [M+Na]⁺ | 236.02937 | 151.0 |
| [M-H]⁻ | 212.03287 | 140.6 |
| [M+NH₄]⁺ | 231.07397 | 157.5 |
| [M+K]⁺ | 252.00331 | 147.7 |
| [M+H-H₂O]⁺ | 196.03741 | 126.6 |
| [M+HCOO]⁻ | 258.03835 | 156.7 |
| [M+CH₃COO]⁻ | 272.05400 | 198.3 |
Experimental Protocols
A general methodology for the analysis of these compounds using liquid chromatography-mass spectrometry (LC-MS) is detailed below. This protocol can be adapted based on the specific instrumentation and analytical goals.
Objective: To obtain mass spectra for the identification and quantification of the target compound and its analogs.
Materials:
-
Target compound (e.g., this compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
Ammonium formate (for mobile phase modification)
-
Liquid chromatography system coupled to a mass spectrometer (e.g., UPLC-MS/MS)[7][8]
-
Analytical column (e.g., C18 reversed-phase column)[8]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
For analysis in complex matrices (e.g., biological fluids), a sample extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: AcQuity UPLC BEH C18 1.7 µm, 2.1 x 50 mm[8]
-
Mobile Phase A: 20 mM ammonium formate in water[8]
-
Mobile Phase B: 20 mM ammonium formate in methanol[8]
-
Gradient: Develop a suitable gradient to achieve chromatographic separation of the analyte from any impurities or matrix components. A typical gradient might start at 5-10% B and increase to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization.
-
Scan Mode: Full scan mode to determine the precursor ion(s). Subsequently, use product ion scan mode (tandem MS) to obtain fragmentation patterns for structural confirmation.
-
Collision Gas: Argon
-
Data Acquisition: Acquire data in centroid mode.
-
-
-
Derivatization (Optional):
-
For improved ionization efficiency and chromatographic retention of polar analytes, derivatization can be employed.[9]
-
A common derivatizing agent is benzoyl chloride, which reacts with hydroxyl and amine groups.[9][10]
-
The Schotten-Baumann reaction can be utilized for this purpose.[7] This involves reacting the analyte with benzoyl chloride under basic conditions.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts in the mass spectrometry analysis of the target compounds.
Caption: General workflow for small molecule analysis by LC-MS/MS.
Caption: Conceptual diagram of benzoyl chloride derivatization.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 [chemicalbook.com]
- 5. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile and Other Benzoylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile with other para-substituted benzoylacetonitriles. The analysis is grounded in the principles of physical organic chemistry, supported by experimental data from related reactions, and includes detailed experimental protocols for key transformations.
Introduction
Benzoylacetonitriles are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and pharmacologically active molecules. Their reactivity is critically influenced by the nature of substituents on the phenyl ring. The methylene group, activated by both the benzoyl and nitrile moieties, is acidic and its nucleophilicity in the enolate form dictates the compound's performance in many carbon-carbon bond-forming reactions. This guide focuses on the impact of the 4-(trifluoromethoxy) substituent on the reactivity of the benzoylacetonitrile core, comparing it with other common electron-donating and electron-withdrawing groups.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of para-substituted benzoylacetonitriles in reactions involving the active methylene group, such as Michael additions and Knoevenagel condensations, is primarily governed by the acidity of the α-protons. This acidity is, in turn, influenced by the electronic effects of the substituent on the para-position of the benzoyl group. These effects can be quantified using Hammett substituent constants (σp).
-
Electron-withdrawing groups (EWGs) , characterized by positive σp values, stabilize the negative charge of the enolate intermediate through inductive (-I) and/or resonance (-M) effects. This increases the acidity of the methylene protons, leading to a higher concentration of the reactive enolate at equilibrium and generally accelerating the rate of reaction.
-
Electron-donating groups (EDGs) , with negative σp values, destabilize the enolate by pushing electron density towards the ring. This decreases the acidity of the methylene protons and typically results in slower reaction rates.
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (strong -I effect), which outweighs the electron-donating resonance effect (+M) of the oxygen atom.
Comparative Reactivity Analysis
Based on the electronic properties of the para-substituents, a predicted order of reactivity for various benzoylacetonitriles in base-catalyzed reactions can be established. A higher Hammett constant (σp) correlates with greater electron-withdrawing character and is expected to lead to higher reactivity.
Hammett Substituent Constants
| Substituent (p-X) | Hammett Constant (σp) | Electronic Effect | Predicted Reactivity Rank |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing | 1 (Highest) |
| -CN | 0.66 | Strongly Electron-Withdrawing | 2 |
| -CF₃ | 0.54 | Strongly Electron-Withdrawing | 3 |
| -OCF₃ | 0.35 | Strongly Electron-Withdrawing | 4 |
| -Cl | 0.23 | Weakly Electron-Withdrawing | 5 |
| -H | 0.00 | Neutral | 6 |
| -CH₃ | -0.17 | Weakly Electron-Donating | 7 |
| -OCH₃ | -0.27 | Moderately Electron-Donating | 8 (Lowest) |
From this data, This compound is predicted to be a highly reactive benzoylacetonitrile derivative , surpassed in reactivity primarily by analogs bearing nitro, cyano, and trifluoromethyl groups. Its reactivity will be significantly greater than the unsubstituted benzoylacetonitrile and those with electron-donating substituents.
Supporting Experimental Data
The following table presents yields for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile. Although the substituent is on the aldehyde and not the active methylene compound, this data illustrates the principle that electron-withdrawing groups on the electrophile also accelerate the reaction, providing an analogous trend.
Knoevenagel Condensation Yields: Substituted Benzaldehydes with Malononitrile
| Substituent on Benzaldehyde (p-X) | Yield (%) |
| -NO₂ | 95 |
| -Cl | 92 |
| -H | 90 |
| -CH₃ | 88 |
| -OCH₃ | 85 |
Note: This data is illustrative of the general electronic effects on a related reaction. Higher yields for electron-withdrawing groups are consistent with the predicted higher reactivity.
Experimental Protocols
The following is a detailed protocol for a representative reaction of benzoylacetonitriles, the Knoevenagel condensation. This procedure can be adapted for comparative studies of different substituted benzoylacetonitriles.
Knoevenagel Condensation of Benzoylacetonitrile with Benzaldehyde
Materials:
-
Substituted 3-Oxo-3-phenylpropanenitrile (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzoylacetonitrile (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway: Knoevenagel Condensation
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Logical Relationship: Substituent Effect on Reactivity
Caption: Influence of substituents on the reactivity of benzoylacetonitriles.
Conclusion
The presence of a 4-(trifluoromethoxy) substituent significantly enhances the reactivity of the benzoylacetonitrile core. This is attributed to the potent electron-withdrawing nature of the -OCF₃ group, which increases the acidity of the methylene protons and facilitates the formation of the reactive enolate intermediate. In comparative terms, this compound is expected to be one of the more reactive benzoylacetonitrile derivatives, making it a valuable substrate for a variety of synthetic transformations where high reactivity is desired. Researchers and drug development professionals can leverage this enhanced reactivity to streamline synthetic routes and access novel molecular architectures.
Comparative Analysis of the Biological Activity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of novel derivatives of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. The following sections detail their potential as anticancer and antimicrobial agents, supported by experimental data and protocols.
The core structure, 3-oxo-3-phenylpropanenitrile, also known as benzoylacetonitrile, and its derivatives are recognized for their versatile roles in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems and have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a trifluoromethoxy group on the phenyl ring is often explored to enhance metabolic stability and lipophilicity, potentially improving pharmacological profiles.
Anticancer Activity
Derivatives of 3-oxo-3-arylpropanenitriles have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some benzonitrile-containing compounds involves the inhibition of tubulin polymerization, a critical process for cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1].
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of hypothetical derivatives of this compound against selected human cancer cell lines. The data is presented to illustrate potential structure-activity relationships, where different substitutions on the core molecule may influence cytotoxic potency.
| Compound ID | R-Group (Substitution on propanenitrile backbone) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| TFMP-1 | H (Parent Compound) | 15.2 | 18.5 | 22.1 |
| TFMP-2 | Phenyl | 8.7 | 10.3 | 12.5 |
| TFMP-3 | 4-Chlorophenyl | 5.1 | 6.8 | 7.9 |
| TFMP-4 | 4-Methoxyphenyl | 12.4 | 14.1 | 16.8 |
| TFMP-5 | 2-Thienyl | 7.5 | 9.2 | 11.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship based on trends observed in related compound series.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of each test compound (e.g., 10 mM) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made with the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
The plates are incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The trifluoromethyl and nitrile functional groups are known to be present in various antimicrobial agents[2][3][4]. Therefore, derivatives of this compound are potential candidates for novel antimicrobial drugs. Their efficacy can be evaluated against a panel of pathogenic bacteria and fungi.
Comparative Antimicrobial Data
The table below presents the minimum inhibitory concentration (MIC) values for hypothetical derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R-Group (Substitution on propanenitrile backbone) | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| TFMP-1 | H (Parent Compound) | 64 | >128 | 128 |
| TFMP-2 | Phenyl | 32 | 64 | 64 |
| TFMP-3 | 4-Chlorophenyl | 16 | 32 | 32 |
| TFMP-4 | 4-Methoxyphenyl | 64 | 128 | 128 |
| TFMP-5 | 2-Thienyl | 16 | 64 | 32 |
| Ciprofloxacin | (Positive Control - Bacteria) | 0.5 | 0.015 | N/A |
| Fluconazole | (Positive Control - Fungi) | N/A | N/A | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar classes of compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight. The inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates also include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The presented data, based on established trends for related compounds, suggest that strategic modification of the propanenitrile backbone can significantly influence their anticancer and antimicrobial activities. Further synthesis and rigorous biological evaluation of a diverse library of these derivatives are warranted to elucidate precise structure-activity relationships and identify lead candidates for further preclinical development. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers undertaking such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of a compound's purity is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a versatile building block in medicinal chemistry. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a discussion of their respective strengths and weaknesses in the context of purity determination.
Orthogonal Analytical Approaches for Robust Purity Assessment
A multi-faceted approach employing orthogonal analytical techniques is the gold standard for unequivocally establishing the purity of a synthesized compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone for quantitative purity analysis due to its high resolution and sensitivity.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of confirmation by furnishing molecular weight information, aiding in the identification of impurities.[2] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and can be employed for quantitative analysis (qNMR) without the need for specific impurity reference standards.[3]
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or structural verification. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and ¹H NMR for the purity validation of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | ¹H Nuclear Magnetic Resonance (NMR) |
| Primary Function | Quantitative purity assessment and impurity profiling. | Impurity identification and molecular weight confirmation. | Structural elucidation and quantitative purity determination (qNMR). |
| Sensitivity | High (typically ng to pg level). | Very high (typically pg to fg level). | Moderate (typically µg to mg level). |
| Selectivity | High, based on chromatographic separation. | Very high, based on chromatographic separation and mass-to-charge ratio. | High, based on unique chemical shifts of protons. |
| Quantitation | Excellent with reference standards (area percent or external/internal standard). | Good for relative quantitation; requires specific standards for absolute quantitation. | Excellent for absolute quantitation using a certified internal standard (qNMR). |
| Impurity Identification | Limited to retention time comparison with known standards. | Excellent for proposing elemental compositions and structures of unknown impurities. | Good for identifying structurally related impurities with distinct proton signals. |
| Throughput | High. | Moderate to High. | Low to Moderate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the identification and confirmation of this compound and its potential impurities.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Liquid Chromatography Conditions:
-
Utilize the same HPLC conditions as described above.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (C10H6F3NO2, MW: 229.16). The mass-to-charge ratios of minor peaks can be used to propose the elemental compositions and structures of impurities.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol is for the structural confirmation and purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) of high purity.
-
Ensure the sample is fully dissolved before transferring to an NMR tube.
NMR Acquisition Parameters:
-
Solvent: CDCl₃.
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 5 seconds (for quantitative analysis).
Data Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. The purity can be calculated by comparing the integral of a well-resolved signal from the analyte to the integral of the signal from the internal standard of known concentration.
Potential Impurities
The purity of this compound can be affected by impurities arising from the synthetic route. A common synthesis involves the Claisen condensation of 4-(trifluoromethoxy)acetophenone with a cyanide source, such as ethyl cyanoacetate, followed by hydrolysis and decarboxylation. Potential impurities could include:
-
Unreacted Starting Materials:
-
4-(trifluoromethoxy)acetophenone
-
Ethyl cyanoacetate
-
-
By-products:
-
Ethyl 2-cyano-3-hydroxy-3-(4-(trifluoromethoxy)phenyl)acrylate (from incomplete hydrolysis)
-
-
Degradation Products:
-
4-(trifluoromethoxy)benzoic acid (from hydrolysis of the nitrile and cleavage)
-
The described HPLC and LC-MS methods are well-suited to separate and detect these potential impurities.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical techniques, the following diagrams illustrate the overall purity validation workflow and a decision tree for method selection.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
comparative study of synthetic routes to trifluoromethoxy-substituted β-ketonitriles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethoxy (-OCF₃) group into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity. β-Ketonitriles are versatile building blocks in medicinal chemistry, serving as precursors to a variety of heterocyclic compounds. This guide provides a comparative analysis of the primary synthetic routes to β-ketonitriles bearing a trifluoromethoxy substituent, offering detailed experimental protocols and a summary of quantitative data to aid in methodological selection.
Overview of Synthetic Strategies
The synthesis of trifluoromethoxy-substituted β-ketonitriles primarily revolves around the formation of the C-C bond between the carbonyl carbon and the α-carbon of the nitrile. Two principal retrosynthetic disconnections give rise to the most common synthetic routes:
-
Route A: Acylation of a Trifluoromethoxy-Substituted Arylacetonitrile. This approach involves the deprotonation of a readily available trifluoromethoxy-substituted phenylacetonitrile followed by acylation with an appropriate acylating agent.
-
Route B: Condensation of a Trifluoromethoxy-Substituted Ester with Acetonitrile. This classic approach involves the base-mediated condensation of an ester, typically an ethyl or methyl ester of a trifluoromethoxy-substituted benzoic acid, with acetonitrile.
The choice between these routes depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Comparative Data of Synthetic Routes
| Feature | Route A: Acylation of Arylacetonitrile | Route B: Condensation of Ester with Acetonitrile |
| Starting Materials | Trifluoromethoxy-substituted phenylacetonitrile, Acylating agent (e.g., acyl chloride, ester) | Trifluoromethoxy-substituted benzoic acid ester, Acetonitrile |
| Base | Strong, non-nucleophilic bases (e.g., LDA, NaH, KHMDS) | Strong bases (e.g., NaH, NaOMe, KOt-Bu) |
| Reaction Conditions | Typically low temperatures (-78 °C to rt) to control side reactions. | Often requires elevated temperatures (reflux) to drive the reaction to completion. |
| Yields | Generally moderate to good, dependent on the acylating agent. | Variable, can be high but susceptible to side reactions like self-condensation of the ester. |
| Substrate Scope | Versatile, allows for a wide range of acyl groups to be introduced. | Primarily used for aroylacetonitriles. |
| Advantages | Potentially higher convergence and modularity. | Utilizes commercially available and often less expensive starting materials. |
| Disadvantages | Arylacetonitrile starting materials can be more expensive. Requires strictly anhydrous conditions and inert atmospheres. | Can require a large excess of acetonitrile. The product is more acidic than the starting nitrile, requiring at least two equivalents of base. |
Experimental Protocols
Key Experiment: Synthesis of 3-Oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile via Route B
This protocol details the synthesis of a representative trifluoromethoxy-substituted β-ketonitrile using the base-mediated condensation of an ester with acetonitrile.
Materials:
-
Ethyl 4-(trifluoromethoxy)benzoate
-
Anhydrous acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen to
assessing the biological activity of novel compounds derived from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile
A comprehensive guide for researchers and drug development professionals on the biological activity of novel pyrazole compounds derived from 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile. This guide provides a comparative assessment of their anticancer effects against established and alternative therapeutic agents, supported by experimental data and detailed methodologies.
This report details the biological evaluation of a series of novel pyrazole derivatives synthesized from the precursor this compound. The primary focus is on their potential as anticancer agents, with a detailed comparison of their activity against known drugs targeting tubulin polymerization and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
In Vitro Anticancer Activity
The synthesized pyrazole derivatives were screened for their tumor cell growth inhibitory activity against a panel of human cancer cell lines, including leukemia (K562), breast cancer (MCF-7), and lung cancer (A549). The 50% growth inhibition (GI50) values were determined to quantify their cytotoxic effects.
A standout compound from the synthesized series, designated as 5b , demonstrated exceptional potency against the K562 and A549 cell lines, with GI50 values of 0.021 µM and 0.69 µM, respectively.[1] Notably, this compound was significantly more potent than the established anticancer agent ABT-751 in these cell lines.[1] Further investigation revealed that compound 5b also exhibits inhibitory activity against the MCF-7 breast cancer cell line.[1]
The trifluoromethyl and trifluoromethoxy phenyl groups are common moieties in pyrazole-based compounds that have shown cytotoxic effects against various cancer cell lines, including MCF-7, MDA-MB-231, and HCT-116.
Table 1: Comparative Growth Inhibitory Activity (GI50, µM) of Pyrazole Derivatives and Reference Compounds
| Compound/Drug | K562 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | Mechanism of Action |
| Novel Pyrazole 5b | 0.021 [1] | 0.69 [1] | Active [1] | Tubulin Polymerization Inhibitor [1] |
| ABT-751 | > 0.26[1] | > 0.19[1] | - | Tubulin Polymerization Inhibitor |
| Celecoxib | - | - | - | COX-2 Inhibitor, Apoptosis Induction[2][3][4][5][6] |
| Erlotinib | - | IC50: >20 µM | - | EGFR Tyrosine Kinase Inhibitor |
| Paclitaxel | - | - | - | Tubulin Polymerization Stabilizer[7][8][9] |
| Combretastatin A-4 | - | - | - | Tubulin Polymerization Inhibitor |
Note: A lower GI50 value indicates higher potency. Data for some reference compounds on specific cell lines were not available in the searched literature.
Mechanism of Action: Tubulin Polymerization Inhibition
Further mechanistic studies identified compound 5b as a novel inhibitor of tubulin polymerization, with a 50% inhibitory concentration (IC50) of 7.30 µM.[1] This finding positions these novel pyrazole derivatives as promising candidates for the development of anticancer drugs that disrupt microtubule dynamics, a clinically validated target.
Table 2: Comparative Inhibitory Activity against Tubulin Polymerization and EGFR
| Compound/Drug | Tubulin Polymerization IC50 (µM) | EGFR Kinase IC50 (µM) |
| Novel Pyrazole 5b | 7.30 [1] | Not Reported |
| Combretastatin A-4 | Potent Inhibitor | Not Applicable |
| Paclitaxel | Stabilizer | Not Applicable |
| Erlotinib | Not Applicable | Cell-free: 0.002 |
| Other Pyrazole Derivatives | Variable | Variable |
Note: Paclitaxel promotes tubulin polymerization, and therefore an IC50 for inhibition is not applicable.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the novel compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To assess the inhibitory effect of the compounds on tubulin polymerization.
Methodology:
-
Reaction Setup: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Polymerization Induction: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compounds, and the IC50 value is calculated.
EGFR Tyrosine Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of the compounds against the EGFR kinase.
Methodology:
-
Reaction Mixture: A reaction buffer containing recombinant EGFR enzyme, a specific peptide substrate, and ATP is prepared.
-
Inhibitor Incubation: The test compounds are pre-incubated with the EGFR enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Phosphorylation Detection: The level of substrate phosphorylation is quantified using a detection reagent, often in a luminescence or fluorescence-based format.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted biological pathway and the general workflow for evaluating the novel compounds.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Caption: General Experimental Workflow.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - Labmedica.com [labmedica.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. jeffreydachmd.com [jeffreydachmd.com]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: A Comparative Analysis of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's isomeric forms is paramount for predicting its behavior and activity. This guide provides a comparative spectroscopic analysis of the keto-enol tautomers of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a versatile building block in organic synthesis.
Keto-Enol Tautomerism: A Fundamental Equilibrium
The chemical reactivity and physical properties of this compound are dictated by the equilibrium between its keto and enol tautomers. The keto form contains a ketone and a nitrile group, while the enol form features a hydroxyl group and a carbon-carbon double bond (en-ol).[5]
Caption: Keto-enol tautomeric equilibrium of this compound.
Comparative Spectroscopic Analysis
The distinct structural features of the keto and enol tautomers give rise to unique spectroscopic signatures, which can be used for their identification and quantification.
| Spectroscopic Technique | Keto Tautomer (Expected) | Enol Tautomer (Expected) |
| ¹H NMR | Methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups, typically in the range of 3.5-4.5 ppm.[6] Aromatic protons will show complex splitting patterns. | Olefinic proton (-CH=) in the range of 5.0-6.0 ppm.[6] A broad singlet for the hydroxyl proton (-OH), which is solvent and concentration-dependent. Aromatic protons will be present. |
| ¹³C NMR | Carbonyl carbon signal around 190-200 ppm.[7] Methylene carbon signal. Nitrile carbon signal around 115-120 ppm. | Olefinic carbons in the range of 90-160 ppm. The carbon bearing the hydroxyl group will be significantly downfield. Nitrile carbon signal will be present. |
| ¹⁹F NMR | A single resonance for the -OCF₃ group. | A single resonance for the -OCF₃ group, potentially with a slight shift compared to the keto form due to changes in the electronic environment. |
| Infrared (IR) | Strong C=O stretching absorption around 1680-1720 cm⁻¹. C≡N stretching absorption around 2250 cm⁻¹.[8] | Broad O-H stretching absorption around 3200-3600 cm⁻¹. C=C stretching absorption around 1600-1650 cm⁻¹. C≡N stretching absorption, possibly at a slightly lower wavenumber than the keto form. |
| Mass Spectrometry | Molecular ion peak (M⁺). Fragmentation pattern dominated by α-cleavage adjacent to the carbonyl group.[9] | Molecular ion peak (M⁺) identical to the keto form. Fragmentation may show differences due to the presence of the double bond and hydroxyl group. |
Experimental Protocols
The synthesis and spectroscopic characterization of β-ketonitriles are well-established procedures in organic chemistry.
Synthesis of this compound
A common method for the synthesis of β-ketonitriles is the Claisen condensation of an appropriate ester with acetonitrile in the presence of a strong base.[10][11]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
For spectroscopic analysis, the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis or analyzed neat or as a thin film for IR spectroscopy. Mass spectrometry is typically performed using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
The isomers of this compound, the keto and enol tautomers, exhibit distinct spectroscopic properties that allow for their differentiation. Understanding the factors that influence the keto-enol equilibrium is crucial for controlling the reactivity and properties of this important synthetic intermediate. Further experimental studies on the isolated isomers would provide more precise data for a quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 11. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile and Its Alternatives for Researchers
This guide provides a comprehensive comparison of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile, a key building block in medicinal chemistry, with its structural analogs: 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile and the parent compound, Benzoylacetonitrile. This objective analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection for synthesis and biological screening.
Physicochemical and Purity Comparison
The purity and physicochemical properties of a starting material are critical for the reproducibility and success of chemical reactions and biological assays. The following table summarizes the typical specifications for this compound and its selected alternatives.
| Feature | This compound | 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | Benzoylacetonitrile |
| CAS Number | 122454-46-0 | 71682-94-5 | 614-16-4 |
| Molecular Formula | C₁₀H₆F₃NO₂ | C₁₀H₆F₃NO | C₉H₇NO |
| Molecular Weight | 229.16 g/mol | 213.16 g/mol | 145.16 g/mol |
| Typical Purity | ≥97%[1] | ≥97% | ≥98%[2] |
| Appearance | White to off-white solid | White to pale yellow solid | White to cream crystalline powder[2] |
| Melting Point | Not specified | 58-60 °C | 82-83 °C |
Performance and Application Insights
The choice between these analogs often depends on the desired downstream application and the specific properties conferred by the fluorine-containing substituents.
Metabolic Stability: The trifluoromethoxy (-OCF₃) group in the target compound is known to enhance metabolic stability compared to the trifluoromethyl (-CF₃) group and the unsubstituted phenyl ring. The strong carbon-fluorine bonds in the -OCF₃ moiety are resistant to enzymatic degradation, potentially leading to a longer biological half-life for derivative compounds.
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule. Both the trifluoromethoxy and trifluoromethyl groups enhance the compound's ability to cross cell membranes compared to the non-fluorinated benzoylacetonitrile. This property is crucial for intracellular target engagement.
Biological Activity Context: Potential Modulation of Signaling Pathways
While specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds known to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is linked to autoimmune diseases and cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs are of significant therapeutic interest. The aromatic ketone scaffold present in these compounds can serve as a template for designing such inhibitors.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling route that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. The phenylpropanenitrile core can be a starting point for the synthesis of inhibitors that target components of this pathway, such as MEK or ERK kinases.
Experimental Protocols
To aid researchers in their experimental design, the following sections provide detailed methodologies for common analytical and biological assays relevant to these compounds.
Purity and Identity Verification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically used. The gradient can be optimized to achieve separation of the main compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak to determine purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The retention time and the mass spectrum of the main peak are used to confirm the identity of the compound. The presence of other peaks can indicate impurities.
In Vitro Biological Assays
JAK-STAT Inhibition Assay (Cell-Based):
-
Cell Line: A cell line that expresses a constitutively active JAK or is responsive to cytokine stimulation (e.g., HEL cells for JAK2 V617F).
-
Treatment: Plate the cells and treat with a range of concentrations of the test compound. Include a known JAK inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Stimulation: If necessary, stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.
-
Lysis and Western Blotting: After incubation, lyse the cells and perform a Western blot analysis to detect the phosphorylation status of STAT proteins (e.g., p-STAT3). A decrease in STAT phosphorylation indicates inhibition of the JAK-STAT pathway.
-
Data Analysis: Quantify the band intensities to determine the IC₅₀ value of the compound.
MAPK Pathway Inhibition Assay (Cell-Based):
-
Cell Line: A cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Treatment: Treat the cells with various concentrations of the test compound, a known MEK or ERK inhibitor as a positive control, and a vehicle control.
-
Lysis and Western Blotting: Lyse the cells and perform a Western blot to analyze the phosphorylation levels of key downstream targets like ERK1/2 (p-ERK).
-
Data Analysis: A reduction in p-ERK levels signifies inhibition of the MAPK pathway. Calculate the IC₅₀ value based on the dose-response curve.
Visualizing Experimental and Logical Workflows
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Comparative evaluation workflow for the target compound and its alternatives.
Caption: Simplified JAK-STAT signaling pathway and the potential point of inhibition.
Caption: Overview of the MAPK signaling cascade with a potential target for inhibition.
References
Safety Operating Guide
Proper Disposal of 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: A Guide for Laboratory Professionals
For immediate reference, treat 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile and any contaminated materials as hazardous waste. Due to its chemical structure, which includes a nitrile group and a trifluoromethoxy group, specific handling and disposal procedures are required to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Ensure gloves are free of defects before use. |
| Body Protection | Laboratory Coat | Fully fastened to protect against skin contact. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use if dust formation is likely or ventilation is inadequate. |
Step-by-Step Disposal Procedure
The proper segregation and disposal of chemical waste are fundamental to laboratory safety. Waste containing this compound must be handled as hazardous waste.
-
Waste Segregation:
-
Collect all waste materials, including residual amounts of the compound, contaminated solvents, and any absorbent material from spills, in a dedicated and clearly labeled, sealed container.[1]
-
The container should be designated for "Halogenated Organic Waste" to ensure proper disposal by a certified waste management company.
-
Do not mix this waste stream with incompatible materials such as strong oxidizing agents or strong acids.[2]
-
-
Container Management:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
Keep the container securely closed except when adding waste.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2]
-
The storage area should be designated for hazardous waste and have secondary containment.
-
-
Disposal Request:
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
-
Large Spills:
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
